Goserelin-D10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H84N18O14 |
|---|---|
Molecular Weight |
1279.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2,3,3,4,5,5,5-heptadeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40?,41-,42-,43-,44-,45+,46-/m0/s1/i1D3,2D3,22D2,31D,40D |
InChI Key |
BLCLNMBMMGCOAS-IAQRFPSOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Goserelin-D10: A Technical Guide to Synthesis and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Goserelin-D10, a deuterated analog of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document details the core methodologies, experimental protocols, and data presentation relevant to the production of this isotopically labeled peptide, which is of significant interest in pharmaceutical research for its potential to offer improved pharmacokinetic properties.
Goserelin is a potent synthetic decapeptide analog of GnRH used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2][3][4] The introduction of deuterium (B1214612), a stable isotope of hydrogen, at specific molecular positions can slow down drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile. This compound, containing ten deuterium atoms, is designed to leverage these advantages.[5]
This guide will focus on a plausible and widely applicable synthetic strategy for this compound, employing solid-phase peptide synthesis (SPPS) with the incorporation of specifically deuterated amino acid precursors. While the precise, proprietary location of the ten deuterium atoms in commercially available this compound is not publicly disclosed, this guide will proceed with a scientifically sound and common strategy for deuteration aimed at enhancing metabolic stability. This involves the deuteration of the N-terminal pyroglutamic acid (pGlu) and the Leucine (B10760876) (Leu) residue.
Synthesis Strategy Overview
The synthesis of this compound is approached using a standard solid-phase peptide synthesis (SPPS) methodology, which is a well-established and efficient method for assembling peptide chains.[6] The core of this strategy involves the sequential coupling of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is standard in this process.
The key to producing this compound lies in the use of deuterated amino acid building blocks. For the purpose of this guide, we will focus on the synthesis utilizing L-pyroglutamic acid-d5 and L-leucine-d5 as the sources of the ten deuterium atoms.
The overall workflow for the synthesis of this compound can be summarized as follows:
Experimental Protocols
Synthesis of Deuterated Amino Acid Precursors
2.1.1. Synthesis of L-Leucine-d5
A common method for the synthesis of deuterated leucine involves the catalytic deuteration of an unsaturated precursor. This ensures high levels of deuterium incorporation.
Protocol:
-
Preparation of Precursor: Start with a suitable protected dehydroleucine (B49857) derivative.
-
Catalytic Deuteration: The dehydroleucine derivative is subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst in a suitable solvent such as methanol-d4.
-
Deprotection and Purification: The protecting groups are removed under appropriate conditions, and the resulting L-leucine-d5 is purified by recrystallization or chromatography.
2.1.2. Synthesis of L-Pyroglutamic acid-d5
Deuterated pyroglutamic acid can be synthesized from deuterated L-glutamic acid.
Protocol:
-
Synthesis of L-Glutamic acid-d5: This can be achieved through methods such as enzymatic reductive amination of α-ketoglutarate in the presence of a deuterated reducing agent (e.g., NaBD₄) and a glutamate (B1630785) dehydrogenase enzyme.
-
Cyclization: The purified L-glutamic acid-d5 is then cyclized to L-pyroglutamic acid-d5 by heating in water or a suitable solvent, which promotes the intramolecular condensation and elimination of a water molecule.
-
Purification: The resulting L-pyroglutamic acid-d5 is purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following protocol outlines the manual solid-phase synthesis of this compound on a Rink Amide resin, which will yield the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Leucine-d5)
-
L-Pyroglutamic acid-d5
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
Protocol:
The synthesis proceeds from the C-terminus to the N-terminus. The sequence of Goserelin is: pGlu-His-Trp-Ser(tBu)-Tyr(tBu)-D-Ser(tBu)-Leu-Arg(Pbf)-Pro-Azagly-NH₂. For simplicity, this protocol will detail the synthesis of the decapeptide backbone with the deuterated leucine.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (General Cycle):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, in the following order: Pro, Arg(Pbf), Leu-d5 , D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt).
-
N-terminal Pyroglutamic Acid Coupling:
-
After the final Fmoc deprotection (of the His residue), couple L-pyroglutamic acid-d5 using the same coupling procedure as for the other amino acids.
-
-
Final Wash: After the final coupling, wash the resin extensively with DMF, DCM, and methanol, and then dry it under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/water.
-
Resin Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude this compound peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
LC-MS/MS: Confirm the molecular weight of the purified this compound to verify the incorporation of ten deuterium atoms.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the peptide and the location of the deuterium atoms (indicated by the absence of corresponding proton signals).
-
Data Presentation
Quantitative data from the synthesis and analysis of this compound should be presented in a clear and structured format for easy comparison.
| Parameter | Result | Method |
| Crude Peptide Yield | Gravimetric | |
| Purified Peptide Yield | Gravimetric | |
| Purity | >98% | RP-HPLC |
| Molecular Weight (Expected) | ~1279.4 g/mol | |
| Molecular Weight (Observed) | LC-MS/MS | |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Table 1: Summary of Synthetic and Analytical Data for this compound.
| Amino Acid | Coupling Time (h) | Coupling Efficiency (%) |
| Pro | 2 | >99% |
| Arg(Pbf) | 3 | >99% |
| Leu-d5 | 3 | >99% |
| D-Ser(tBu) | 2 | >99% |
| Tyr(tBu) | 2 | >99% |
| Ser(tBu) | 2 | >99% |
| Trp(Boc) | 3 | >99% |
| His(Trt) | 3 | >99% |
| pGlu-d5 | 2 | >99% |
Table 2: Representative Coupling Parameters for Solid-Phase Synthesis of this compound.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations in the synthesis of this compound.
Conclusion
The synthesis of this compound is a meticulous process that combines standard solid-phase peptide synthesis techniques with the specialized preparation of deuterated amino acid precursors. The successful incorporation of deuterium at strategic positions offers the potential for a therapeutically improved Goserelin analog. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the synthesis and application of isotopically labeled peptides. Rigorous purification and characterization are paramount to ensure the final product's purity, identity, and isotopic enrichment.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
Goserelin-D10 certificate of analysis and purity standards
An In-depth Technical Guide to the Certificate of Analysis and Purity Standards of Goserelin-D10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH), utilized in the treatment of hormone-responsive cancers such as prostate and breast cancer. In the realm of drug development and clinical research, quantitative bioanalysis is critical for determining pharmacokinetic profiles. This compound, a stable isotope-labeled (SIL) analogue of Goserelin, serves as the gold-standard internal standard for such analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and analytical variability, ensuring the accuracy and reliability of quantitative results.[1][2]
This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) for this compound, delves into its purity standards, and presents detailed experimental protocols for its analytical characterization.
Representative Certificate of Analysis (CoA)
A Certificate of Analysis for a reference standard like this compound is a formal document that confirms the material meets a predefined set of quality specifications. It provides a summary of the tests performed, the analytical methods used, and the results obtained for a specific batch. The following table represents a typical CoA for this compound, compiled from common industry practices for stable isotope-labeled peptide standards.[3][4]
Table 1: this compound - Representative Certificate of Analysis
| Test | Method | Specification | Representative Result |
| Physicochemical Properties | |||
| Appearance | Visual Inspection | White to off-white powder | Conforms |
| Solubility | Visual Inspection | Soluble in Water and Acetonitrile/Water | Conforms |
| Identity | |||
| Mass Spectrometry (ESI+) | LC-MS (High Resolution) | [M+H]⁺ ion conforms to the theoretical mass ± 5 ppm | Conforms (e.g., 1336.64 Da) |
| ¹H NMR Spectroscopy | 500 MHz NMR | Spectrum conforms to the structure | Conforms |
| Purity and Impurities | |||
| Chemical Purity | HPLC (UV 215 nm) | ≥ 98.0% | 99.2% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium (B1214612) Incorporation | 99.5% |
| Water Content | Karl Fischer Titration | ≤ 5.0% | 2.1% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements | Conforms |
| Assay | |||
| Assay (as is) | Mass Balance | Report Value | 92.9% |
Note: The Assay value is calculated by taking into account the chemical purity, water content, and residual solvents.
Experimental Protocols
Detailed and validated analytical methods are essential for confirming the quality of this compound. Below are representative protocols for the key experiments cited in the CoA.
Protocol 1: Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to separate this compound from any non-deuterated or structurally related impurities.[5][6][7][8][9]
-
Instrumentation: HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-26 min: 60% to 90% B
-
26-28 min: 90% B
-
28-29 min: 90% to 10% B
-
29-35 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity and Isotopic Purity by Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular weight, elemental composition, and isotopic enrichment of this compound.[1][10][11]
-
Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan MS from m/z 200-1500.
-
Chromatography: A short LC gradient is used to introduce the sample and separate it from salts.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of this compound in 50:50 Water:Acetonitrile with 0.1% formic acid.
-
Data Analysis:
-
Identity: The measured monoisotopic mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass. The mass error should be within a specified tolerance (e.g., ± 5 ppm).
-
Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensity of the peak corresponding to the fully D10-labeled compound is compared to the intensities of peaks for incompletely labeled species (D0 to D9). The isotopic purity is calculated as the percentage of the D10 species relative to all Goserelin-related species.[11]
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can confirm the position of deuterium labeling.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Sample Preparation: Dissolve approximately 2-5 mg of this compound in 0.6 mL of the deuterated solvent.
-
Data Analysis: The resulting ¹H NMR spectrum is compared to a reference spectrum of unlabeled Goserelin. The key confirmation is the significant reduction or absence of proton signals at the specific positions where deuterium atoms have been incorporated, confirming the success and location of the isotopic labeling.
Quality Control and Purity Assessment Workflow
A robust quality control (QC) process ensures that every batch of this compound meets the stringent requirements for its use as an internal standard.[12][13][14][15] The workflow involves multiple stages of testing and documentation.
Caption: Quality Control workflow for this compound reference standard.
The overall quality of this compound is not determined by a single test but by a constellation of orthogonal analytical methods. Each test provides a different piece of the puzzle, and together they create a comprehensive quality profile.
Caption: Logical relationship of analytical tests for this compound assessment.
Conclusion
The qualification of this compound as an internal standard for quantitative analysis is a rigorous process that relies on a comprehensive suite of analytical tests. A detailed Certificate of Analysis, supported by validated experimental protocols, is essential for ensuring its identity, purity, and isotopic integrity. By employing orthogonal techniques such as HPLC, high-resolution MS, and NMR, researchers and drug development professionals can have high confidence in the quality of the standard, which is fundamental to generating accurate and reproducible bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pekcuralabs.com [pekcuralabs.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. phmethods.net [phmethods.net]
- 10. benchchem.com [benchchem.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Analytical Quality Control in an Industrial Laboratory [sigmaaldrich.com]
- 14. 360medical.ca [360medical.ca]
- 15. Ensuring Quality and Compliance in Sample Preparation Workflows | Lab Manager [labmanager.com]
The Precision Tools of Proteomics: A Technical Guide to Stable Isotope-Labeled Peptides in Research
For Immediate Release
A Deep Dive into the Core Applications of Stable Isotope-Labeled Peptides for Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled (SIL) peptides have become indispensable tools in modern biological research, offering unparalleled precision and accuracy in the quantitative analysis of proteins and their dynamics. This in-depth technical guide explores the core applications of SIL peptides, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging this powerful technology.
Stable isotope labeling involves the substitution of one or more atoms in a peptide with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium).[1][2] These "heavy" peptides are chemically identical to their natural "light" counterparts, exhibiting similar ionization efficiency and chromatographic retention times.[1][3] This key characteristic allows them to serve as ideal internal standards in mass spectrometry (MS)-based proteomics, enabling precise and accurate quantification of proteins and their post-translational modifications (PTMs) in complex biological samples.[1][4]
Core Applications: A Glimpse into the Power of SIL Peptides
The versatility of SIL peptides extends across a wide range of research applications, from fundamental cell biology to clinical drug development. Key applications include:
-
Quantitative Proteomics: SIL peptides are the gold standard for both relative and absolute quantification of proteins.[4] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Absolute Quantification (AQUA) have revolutionized our ability to study changes in the proteome.
-
Metabolic Labeling: SILAC, a metabolic labeling strategy, allows for the in vivo incorporation of "heavy" amino acids into proteins, enabling the comparison of protein abundance between different cell populations with minimal experimental error.[5][6]
-
Protein-Protein Interaction Studies: By combining SILAC with co-immunoprecipitation (co-IP), researchers can accurately distinguish true interaction partners from non-specific background proteins.[7][8]
-
Structural Biology: In Nuclear Magnetic Resonance (NMR) spectroscopy, isotope-labeled peptides help to simplify complex spectra and provide detailed structural information about peptides and proteins.[2]
-
Pharmacokinetics and Drug Metabolism: SIL peptides are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) of therapeutic peptides and other drugs.[3]
Data Presentation: Quantitative Insights at a Glance
The ability to generate precise quantitative data is a hallmark of SIL peptide applications. The following tables provide examples of how quantitative data from SILAC and iTRAQ experiments are typically presented, allowing for easy comparison of protein abundance changes.
Table 1: Example of a SILAC Quantitative Proteomics Data Table
This table illustrates the typical output from a SILAC experiment comparing the proteomes of two cell populations (e.g., control vs. treated). The ratio of the heavy to light peptide signals indicates the relative change in protein abundance.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | Regulation | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | Up-regulated | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | Unchanged | 0.89 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | Down-regulated | 0.005 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 1.15 | Unchanged | 0.65 |
| P10636-8 | PRKCA | Protein kinase C alpha type | 3.12 | Up-regulated | <0.001 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example of an iTRAQ Quantitative Proteomics Data Table
This table shows a representative data format from an iTRAQ experiment, where multiple samples can be compared simultaneously. The reporter ion intensities are used to calculate the relative abundance of peptides across different conditions.
| Protein Accession | Gene Symbol | Peptide Sequence | iTRAQ Reporter Ion Intensities | Fold Change (Treated/Control) | |||
| Control 1 (114) | Control 2 (115) | Treated 1 (116) | Treated 2 (117) | ||||
| Q9Y243 | EGFR | IENAIPFAVLR | 15,432 | 16,123 | 45,678 | 47,891 | 2.9 |
| P27361 | ERBB2 | VPLPSETDGYVAPTCVLR | 22,145 | 21,876 | 23,012 | 22,543 | 1.0 |
| P00533 | EGFR | TFLPVPEYINQSVPK | 18,976 | 19,543 | 5,432 | 5,876 | 0.3 |
| P42345 | MAPK1 | AADGLAPAGTLFVR | 31,456 | 30,987 | 62,345 | 63,123 | 2.0 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols: A Step-by-Step Guide
To facilitate the implementation of these powerful techniques, this section provides detailed methodologies for key experiments utilizing stable isotope-labeled peptides.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for a duplex SILAC experiment.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
The other population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids (>97%).[9]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash both cell populations with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
Denature, reduce, and alkylate the proteins in the mixed sample.
-
Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.[10]
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to improve proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the H/L ratios for each peptide pair.
-
The software identifies the mass shift between the light and heavy peptides to calculate the relative abundance.
-
Protocol 2: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
This protocol describes a typical 4-plex iTRAQ experiment.
-
Protein Extraction and Digestion:
-
Extract proteins from up to four different samples.
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution or in-gel digestion with trypsin.[11]
-
-
iTRAQ Labeling:
-
Sample Pooling and Cleanup:
-
Combine the four labeled peptide samples into a single tube.
-
Clean up the pooled sample using a C18 SPE column to remove excess iTRAQ reagents and other contaminants.
-
-
Peptide Fractionation:
-
Fractionate the pooled peptide mixture using SCX or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractions by LC-MS/MS.
-
The mass spectrometer is configured to perform MS/MS fragmentation on the precursor ions. During fragmentation, the iTRAQ tags release reporter ions with specific masses (114, 115, 116, 117 m/z).
-
-
Data Analysis:
-
Use proteomics software (e.g., Proteome Discoverer) to identify the peptides and quantify the intensities of the reporter ions for each identified peptide.
-
The relative abundance of a peptide in the different samples is determined by the ratios of the reporter ion intensities.
-
Protocol 3: Absolute Quantification (AQUA) Strategy
This protocol details the steps for absolute protein quantification using the AQUA method.
-
AQUA Peptide Selection and Synthesis:
-
Sample Preparation and Spiking:
-
Protein Digestion:
-
Digest the protein sample (containing the spiked-in AQUA peptide) with trypsin.
-
-
LC-MS/MS Analysis (Selected Reaction Monitoring - SRM):
-
Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer.
-
This method specifically targets the precursor-to-fragment ion transitions for both the native "light" peptide and the "heavy" AQUA peptide.[14]
-
Analyze the digested sample using the developed LC-SRM/MS method.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the SRM chromatograms for both the light and heavy peptides.
-
Calculate the absolute amount of the native peptide in the sample by comparing its peak area to the peak area of the known amount of the spiked-in AQUA peptide.[14]
-
Mandatory Visualization: Workflows and Pathways in DOT Language
To provide a clear visual representation of the complex processes described, the following diagrams have been created using the Graphviz DOT language.
Caption: General workflow for a SILAC experiment.
Caption: Simplified workflow for a 2-plex iTRAQ experiment.
Caption: Workflow for the AQUA absolute quantification strategy.
Caption: Simplified EGFR/MAPK signaling pathway.
Conclusion
Stable isotope-labeled peptides are powerful and versatile reagents that have fundamentally advanced our ability to perform quantitative proteomics and study complex biological systems. By providing robust internal standards for mass spectrometry, SIL peptides enable researchers to obtain highly accurate and reproducible data on protein expression, modification, and interaction. The methodologies outlined in this guide, from metabolic labeling with SILAC to absolute quantification with AQUA, offer a diverse toolkit for addressing a wide range of biological questions. As mass spectrometry technology continues to evolve, the applications of stable isotope-labeled peptides in research and drug development are set to expand even further, promising new insights into the intricate workings of the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. A stable isotope method for in vivo assessment of human insulin synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 7. ITRAQ-based quantitative proteomics reveals the proteome profiles of MDBK cells infected with bovine viral diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of High-Molecular Weight Protein Platforms by AQUA Mass Spectrometry as Exemplified for the CD95 Death-Inducing Signaling Complex (DISC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 11. Making protein protein interaction figure [biostars.org]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preclinical Pharmacokinetic Profile of Goserelin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goserelin (B1671991) is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH), widely used in the management of hormone-sensitive cancers such as prostate and breast cancer, as well as certain benign gynecological conditions.[1] Its therapeutic effect is mediated through the downregulation of the pituitary-gonadal axis, leading to a suppression of sex hormone production.[2] Understanding the pharmacokinetic profile of goserelin in preclinical models is crucial for the development of novel formulations and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data for goserelin, with a focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models.
Pharmacokinetics
The preclinical pharmacokinetic profile of goserelin has been primarily investigated in rodents, particularly rats, with some limited data available in rabbits. These studies have been instrumental in the development of sustained-release formulations that are central to its clinical use.
Absorption
Goserelin is rapidly absorbed following subcutaneous administration of an aqueous solution.[2] However, its therapeutic applications rely on sustained-release depot formulations, such as implants and microspheres, which are designed to release the drug over extended periods.
In rats, subcutaneous implantation of a sustained-release formulation resulted in a dose-proportional increase in both the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) within the dose range of 0.3 to 1.2 mg per rat.[3] Similarly, a study with an extended-release microsphere formulation administered intramuscularly to rats showed a dose-proportional increase in Cmax and AUC in the range of 0.45 to 1.80 mg/kg.[4] The plasma concentration of goserelin was detectable for up to 28 days post-dose with this formulation.[4]
A study in healthy white rabbits receiving a single subcutaneous injection of 3.6 mg of goserelin also demonstrated successful application of a validated analytical method to measure its pharmacokinetics.[5]
Distribution
Specific preclinical studies detailing the tissue distribution of goserelin are not widely available in the public domain. The apparent volume of distribution was not found to be significantly different between dose groups in a study with a sustained-release implant in rats.[3] In humans, the apparent volume of distribution after subcutaneous administration of an aqueous solution is reported to be 44.1 ± 13.6 liters, and the plasma protein binding is approximately 27%.[1][6]
Metabolism
Excretion
The clearance of goserelin is rapid and occurs through a combination of hepatic and urinary excretion.[6] In a study using a radiolabeled solution of goserelin, over 90% of the dose was excreted in the urine.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of Goserelin Sustained-Release Implant in Rats
| Dose (mg/rat) | Cmax (μg/L) | AUC0-t (μg·h/L) |
| 0.3 | 3.7 ± 0.3 | 770 ± 96 |
| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |
| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |
| Data from a study with a sustained-release implant administered subcutaneously.[3] |
Table 2: Pharmacokinetic Parameters of Goserelin Extended-Release Microspheres in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| 0.45 | 1.83 ± 0.32 | 12.8 ± 1.5 |
| 0.90 | 3.96 ± 0.98 | 27.2 ± 5.0 |
| 1.80 | 7.55 ± 1.63 | 55.6 ± 9.9 |
| Data from a study with extended-release microspheres administered intramuscularly.[4] |
Experimental Protocols
Pharmacokinetic Study of Goserelin Sustained-Release Implant in Rats[3]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Single subcutaneous injection of a sustained-release implant containing 0.3, 0.6, or 1.2 mg of goserelin per rat.
-
Blood Sampling: Blood samples were collected at specified time points.
-
Analytical Method: Plasma concentrations of goserelin and testosterone (B1683101) were determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using WinNonlin 6.3.
Pharmacokinetic Study of Goserelin Extended-Release Microspheres in Rats[4]
-
Animal Model: Male rats.
-
Dosing: Single intramuscular injection of extended-release microspheres at doses of 0.45, 0.90, or 1.80 mg/kg.
-
Blood Sampling: Blood samples (0.5 mL) were collected from the eye socket prior to dosing and at 0.5, 1, and 6 hours after injection on day 1, and on days 2, 4, 7, 9, 10, 11, 13, 15, 18, 21, 24, and 28.[9]
-
Analytical Method: Plasma concentrations of goserelin were determined by a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The linearity of the method ranged from 0.0200 ng/mL (LLOQ) to 30.0 ng/mL (ULOQ).[4]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods with Phoenix WinNonlin 6.3 software.
Mandatory Visualization
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of Goserelin.
Caption: Mechanism of action of Goserelin on the pituitary-gonadal axis.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 4. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
Goserelin Degradation: A Technical Guide to Pathways and Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of Goserelin, a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). Understanding the degradation profile of Goserelin is critical for ensuring its quality, safety, and efficacy as a therapeutic agent. This document details the primary degradation mechanisms, identifies potential impurities, and outlines the experimental methodologies used to study its stability.
Goserelin Degradation Pathways
Goserelin's degradation is significantly influenced by pH, temperature, and the presence of oxidizing agents. The primary degradation pathways include hydrolysis, epimerization, and oxidation. The stability of Goserelin is lowest in acidic and alkaline conditions, with optimal stability observed in the pH range of 5.0-5.5.
pH-Dependent Degradation
Acidic Conditions (pH < 5): Under acidic conditions, the main degradation pathway for Goserelin is the cleavage of the tert-butyl group from the D-Ser(tBu)⁶ residue, a process known as debutylation .[1] This results in the formation of a significant degradation product. Additionally, hydrolysis of the pyroglutamyl ring at the N-terminus can occur to a lesser extent.[2]
Neutral to Slightly Acidic Conditions (pH 5-7): In this pH range, hydrolysis of the peptide backbone becomes more prominent. Specifically, cleavage at the N-terminal side of the Ser⁴ residue is a key degradation route.[1] The hydroxyl group of the Ser⁴ residue can catalyze this hydrolysis. Furthermore, the azaglycine residue at position 10 is also susceptible to degradation in the neutral pH region.[1][3]
Alkaline Conditions (pH > 7): At higher pH, the primary degradation pathway is the epimerization of the Ser⁴ residue to its D-isomer.[1][3] This change in stereochemistry can significantly impact the biological activity of the peptide. Hydrolysis of the peptide backbone also occurs in alkaline conditions.
A visual representation of the primary pH-dependent degradation pathways is provided below.
Oxidative Degradation
Goserelin is susceptible to oxidation, particularly at the Tryptophan (Trp) and Histidine (His) residues. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidized impurities.
Thermal and Photolytic Degradation
Forced degradation studies have shown that Goserelin can degrade under thermal stress. In a study on Goserelin acetate (B1210297) sustained-release implants, a single impurity was observed during thermal degradation.[4][5] Photolytic degradation can also occur upon exposure to light, as recommended by ICH guidelines.
Potential Impurities of Goserelin
Several potential impurities can arise during the synthesis and storage of Goserelin. These can be process-related impurities or degradation products. The table below summarizes some of the known impurities.
| Impurity Name/Identifier | Molecular Formula | Probable Origin |
| Debutylated Goserelin | C₅₅H₇₆N₁₈O₁₄ | Acidic degradation |
| D-Ser⁴-Goserelin | C₅₉H₈₄N₁₈O₁₄ | Alkaline degradation (epimerization) |
| Hydrolysis Products | Various | Hydrolysis at various peptide bonds |
| Oxidized Impurities | Various | Oxidation of Trp and His residues |
| Pyro-glutamyl Impurity | C₅₄H₇₅N₁₇O₁₃ | Incomplete cyclization during synthesis or degradation |
| Impurity A | C₅₉H₈₄N₁₈O₁₄ | Not specified |
| Impurity H | C₅₉H₈₄N₁₈O₁₄ | Not specified |
| Impurity I | C₆₉H₉₈N₂₀O₁₆ | Not specified |
Experimental Protocols for Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Below are representative protocols for conducting these studies.
Forced Degradation Sample Preparation
The following are general conditions for subjecting Goserelin to forced degradation. The extent of degradation should ideally be in the range of 5-20%.
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 70°C | 24-48 hours |
| Neutral Hydrolysis | Water (pH 5-6) | 70°C | 360 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 70°C | 48 hours |
| Photolytic | Solution/Solid | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B |
Note: These conditions are starting points and may need to be adjusted based on the stability of the specific Goserelin formulation.
The workflow for a typical forced degradation study is illustrated below.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
A stability-indicating HPLC method is crucial for separating Goserelin from its degradation products and for quantifying the impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the structural elucidation of degradation products.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Mode | Full Scan and Product Ion Scan (for MS/MS) |
| Collision Energy | Optimized for fragmentation of each impurity |
Goserelin Signaling Pathway
As a GnRH agonist, Goserelin initially stimulates the GnRH receptors in the pituitary gland, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing the production of sex hormones (testosterone and estrogen). The signaling cascade involves G-protein coupled receptors and downstream pathways like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Conclusion
The chemical stability of Goserelin is a critical attribute that influences its therapeutic performance. A thorough understanding of its degradation pathways and the formation of potential impurities is essential for the development of stable formulations and robust analytical methods. This guide provides a foundational understanding for researchers and drug development professionals working with Goserelin, emphasizing the importance of comprehensive stability and impurity profiling in accordance with regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Goserelin in Human Plasma Using Goserelin-D10 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Goserelin (B1671991) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Goserelin-D10, ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. The described protocol, involving a straightforward solid-phase extraction (SPE) for sample clean-up, is suitable for pharmacokinetic studies and therapeutic drug monitoring of Goserelin.
Introduction
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1][2][3] Accurate quantification of Goserelin in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative LC-MS/MS bioanalysis.[4][5][6] A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and ionization, thereby correcting for potential variations and matrix effects.[4][5] This application note provides a detailed protocol for the extraction and quantification of Goserelin in human plasma using this compound as the internal standard, delivering a method with high accuracy, precision, and sensitivity.
Experimental Protocols
Materials and Reagents
-
Goserelin analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Oasis® HLB µElution Plate
Equipment
-
ACQUITY UPLC® System
-
Xevo TQ-S Mass Spectrometer
-
Positive Pressure-96 Processor
-
Microplate shaker/vortexer
-
Centrifuge
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (5 ng/mL in water). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Plate Conditioning: Condition the Oasis® HLB µElution Plate wells with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 5% methanol in water.
-
Elution: Elute the analytes with 2 x 25 µL of 60:40 acetonitrile:water.
-
Dilution: Add 50 µL of water to the eluate.
-
Injection: Inject 10 µL of the final extract into the LC-MS/MS system.
LC-MS/MS Method
LC Conditions:
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-40% B
-
2.0-2.1 min: 40-90% B
-
2.1-2.5 min: 90% B
-
2.5-2.6 min: 90-5% B
-
2.6-3.5 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
Goserelin: 605.8 -> 249.1
-
This compound: 610.8 -> 254.1 (Predicted)
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Goserelin in human plasma. The use of this compound as an internal standard ensured reliable and accurate results.
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |
| Inter-day Accuracy (%Bias) | -7.1% to 8.0% |
| Recovery | > 85% |
Data presented is representative of typical performance and is based on established methods for Goserelin quantification.[7][8]
Visualizations
Caption: Goserelin's mechanism of action.
Caption: LC-MS/MS experimental workflow.
Conclusion
This application note details a highly sensitive and robust LC-MS/MS method for the quantification of Goserelin in human plasma. The protocol, which incorporates solid-phase extraction for sample clean-up and a stable isotope-labeled internal standard (this compound), provides a reliable and accurate analytical solution for researchers and professionals in drug development and clinical research. The method is well-suited for high-throughput analysis in pharmacokinetic studies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Goserelin in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Goserelin in biological matrices, such as plasma, using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in the development of Goserelin-based therapeutics.
Introduction
Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers like prostate and breast cancer.[1][2][3][4] Accurate quantification of Goserelin in biological samples is essential for evaluating its efficacy and safety. This application note details a robust and sensitive LC-MS/MS method for this purpose.
Signaling Pathway of Goserelin
Goserelin acts as a GnRH agonist.[2][5] Initially, it stimulates the pituitary gland to increase the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][5] However, continuous administration leads to the downregulation of GnRH receptors, causing a significant reduction in LH and FSH secretion.[1][2][3] This, in turn, suppresses the production of testosterone (B1683101) in men and estrogen in women, which is beneficial in treating hormone-dependent cancers.[1][6] Beyond its hormonal effects, Goserelin can also directly impact cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.[7][8]
Experimental Workflow
The quantification of Goserelin involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Goserelin - Wikipedia [en.wikipedia.org]
- 3. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Goserelin Acetate - NCI [cancer.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Impurity Profiling of Goserelin Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a potent gonadotropin-releasing hormone (GnRH) agonist used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. The quality and safety of peptide therapeutics like Goserelin are critically dependent on the impurity profile of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in pharmaceutical products.[1]
This application note details a robust and sensitive analytical method for the impurity profiling of Goserelin using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) Goserelin as an internal standard ensures high accuracy and precision in the quantification of impurities.[2][3] This method is designed for researchers, scientists, and drug development professionals involved in the quality control and characterization of Goserelin.
Key Experimental Workflow
The analytical workflow provides a comprehensive procedure for the accurate quantification of Goserelin and its impurities. The process begins with precise sample and standard preparation, followed by chromatographic separation of the API from its impurities. Detection and quantification are then performed using tandem mass spectrometry, which offers high selectivity and sensitivity. The final step involves rigorous data analysis to determine the impurity profile.
Caption: A schematic overview of the Goserelin impurity profiling workflow.
Experimental Protocols
Materials and Reagents
-
Goserelin Acetate API (Lot No. XXXX)
-
Goserelin Related Compounds (A, C, E, H) (Reference Standards)
-
Goserelin Stable Isotope-Labeled (SIL) Internal Standard ([¹³C₆, ¹⁵N₄]-Arginine)-Goserelin (Custom Synthesis)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (99%, LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Standard and Sample Preparation
2.1. Stock Solutions (1 mg/mL)
-
Goserelin Stock: Accurately weigh and dissolve 10 mg of Goserelin Acetate in 10 mL of diluent (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
SIL-Goserelin Stock: Accurately weigh and dissolve 1 mg of SIL-Goserelin in 1 mL of diluent.
-
Impurity Stock: Prepare individual stock solutions of each Goserelin-related compound at 1 mg/mL in diluent.
2.2. Working Solutions
-
Internal Standard Working Solution (10 µg/mL): Dilute the SIL-Goserelin stock solution with diluent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Goserelin and each impurity into the diluent. Add the Internal Standard Working Solution to each calibration standard to a final concentration of 1 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the Goserelin API test sample in 10 mL of diluent. Add the appropriate volume of the Internal Standard Working Solution to achieve a final concentration of 1 µg/mL.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes, then ramp to 95% B and hold for 2 minutes, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The following MRM transitions were optimized for the detection of Goserelin and its impurities.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Goserelin | 635.7 | 249.1 |
| SIL-Goserelin ([¹³C₆, ¹⁵N₄]-Arg) | 640.7 | 254.1 |
| Goserelin Impurity A (4-D-Ser-Goserelin) | 635.7 | 249.1 |
| Goserelin Impurity C ([9-D-Proline]goserelin) | 635.7 | 249.1 |
| Goserelin Impurity E | 613.7 | 249.1 |
| Goserelin Impurity H ([1-(5-oxo-D-proline)]goserelin) | 635.7 | 249.1 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent selectivity and sensitivity for the analysis of Goserelin and its related impurities. The use of a stable isotope-labeled internal standard compensated for matrix effects and variations in instrument response, leading to high accuracy and precision in quantification.
Quantitative Data Summary
The following table summarizes the quantitative results for a representative batch of Goserelin API. All impurity levels were found to be within the acceptable limits as per ICH guidelines.
| Compound Name | Retention Time (min) | Amount (% w/w) |
| Goserelin | 10.2 | 99.75 |
| Goserelin Impurity A (4-D-Ser-Goserelin) | 9.8 | 0.08 |
| Goserelin Impurity C ([9-D-Proline]goserelin) | 10.5 | 0.05 |
| Goserelin Impurity E | 9.5 | 0.03 |
| Goserelin Impurity H ([1-(5-oxo-D-proline)]goserelin) | 9.9 | 0.09 |
| Total Impurities | 0.25 |
Logical Relationship of Impurity Analysis
The accurate quantification of impurities is predicated on a series of interdependent factors. The specificity of the MS/MS detection, the resolving power of the HPLC separation, and the use of a stable isotope-labeled internal standard are all critical for achieving reliable results. This diagram illustrates the logical flow from method characteristics to the final, validated impurity profile.
Caption: Interdependencies in achieving a validated impurity profile.
Conclusion
This application note presents a highly reliable and sensitive LC-MS/MS method for the impurity profiling of Goserelin. The protocol, which incorporates a stable isotope-labeled internal standard, provides a robust framework for the quality control of Goserelin API in a regulated environment. The detailed experimental procedures and the illustrative data demonstrate the method's suitability for ensuring the safety and efficacy of Goserelin-based pharmaceutical products.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Goserelin LC-MS/MS assays
Welcome to the technical support center for Goserelin LC-MS/MS assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: What are matrix effects and how do they affect my Goserelin assay?
Answer:
Matrix effects are the alteration of ionization efficiency for a target analyte, such as Goserelin, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4][5] In Goserelin LC-MS/MS assays, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous components from biological samples like plasma or serum.[2][6] Failure to address matrix effects can compromise the reliability and validity of your results.[7][8]
Issue 2: I'm observing poor reproducibility and accuracy in my Goserelin quantification. Could this be due to matrix effects?
Answer:
Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[4][5][7] When co-eluting matrix components interfere with the ionization of Goserelin, the signal response can vary significantly between samples, leading to inconsistent results.[3][9] This variability undermines the precision and accuracy of the assay.[4][7] It is crucial to evaluate and mitigate matrix effects to ensure the reliability of your quantitative data.
Issue 3: How can I detect and quantify matrix effects in my Goserelin assay?
Answer:
There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6][9] A constant flow of Goserelin standard solution is infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.[9][10]
-
Post-Extraction Spike Method: This is a quantitative approach to determine the magnitude of matrix effects.[2][11] The response of Goserelin in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration.[11] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Issue 4: What are the best sample preparation techniques to minimize matrix effects for Goserelin analysis?
Answer:
Effective sample preparation is the most critical step in mitigating matrix effects.[12][13] The goal is to remove interfering components while efficiently recovering Goserelin. The three most common techniques are:
-
Solid-Phase Extraction (SPE): This is often the preferred method for Goserelin and other peptides as it provides a cleaner extract compared to other techniques.[14][15] SPE can effectively remove phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects by separating Goserelin from matrix components based on their differential solubility in two immiscible liquid phases.[13]
-
Protein Precipitation (PPT): While being a simpler technique, PPT is generally less effective at removing matrix components that cause ion suppression and is more prone to matrix effects compared to SPE and LLE.[9][13]
Combining different techniques, such as PPT followed by SPE or LLE, can further enhance sample cleanup and reduce matrix effects.[13]
Issue 5: How does the choice of internal standard impact the mitigation of matrix effects?
Answer:
The use of an appropriate internal standard (IS) is crucial for compensating for matrix effects.[7][16] An ideal IS should co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[16]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[7][16] A SIL-IS of Goserelin has nearly identical physicochemical properties and chromatographic behavior, ensuring it is affected by the matrix in the same way as the analyte.[16] Leuprolide-13C6 has been reported as a suitable SIL-IS for Goserelin analysis.[12]
-
Structural Analogue Internal Standard: If a SIL-IS is not available, a structural analogue can be used. For Goserelin, other peptides like Dalargin have been utilized as internal standards.[14] However, it is important to validate that the analogue behaves similarly to Goserelin in the presence of matrix effects.
Issue 6: Can I just dilute my sample to reduce matrix effects?
Answer:
Sample dilution can be a simple and effective strategy to reduce matrix effects, especially when the Goserelin concentration is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[3][7][11] By diluting the sample, the concentration of interfering matrix components is also reduced, thereby minimizing their impact on Goserelin ionization.[11] However, this approach is not feasible for samples with low Goserelin concentrations as it may compromise the sensitivity of the assay.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to recovery and matrix effects from various sample preparation methods for peptide analysis, including Goserelin.
Table 1: Comparison of Recovery Rates for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Goserelin | Human Plasma | 85.2 - 95.4 | [14] |
| Solid-Phase Extraction (SPE) | Buserelin | Human Plasma | 88.1 - 96.3 | [14] |
| Solid-Phase Extraction (SPE) | Triptorelin | Human Plasma | 86.5 - 94.7 | [14] |
| Liquid-Liquid Extraction (LLE) | Various Drugs | Plasma | >80 | [15] |
| Protein Precipitation (PPT) | Various Drugs | Plasma | Variable, often lower than SPE/LLE | [15] |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Goserelin | Human Plasma | 92.7 - 103.5 | [14] |
| Solid-Phase Extraction (SPE) | Buserelin | Human Plasma | 91.5 - 104.1 | [14] |
| Solid-Phase Extraction (SPE) | Triptorelin | Human Plasma | 93.2 - 102.8 | [14] |
| Protein Precipitation (PPT) | Various Drugs | Plasma | Can show significant ion suppression | [9][15] |
Matrix Effect (%) is calculated as (Peak area of analyte in post-extracted spiked sample / Peak area of analyte in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Goserelin from Human Plasma
This protocol is a general guideline based on common practices for peptide extraction. Optimization may be required for specific experimental conditions.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading:
-
Take 500 µL of human plasma and add the internal standard (e.g., Dalargin or Leuprolide-13C6).
-
Vortex the sample and load it onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove more interferences.
-
-
Elution: Elute Goserelin with 1 mL of 0.1% formic acid in acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Setup:
-
Prepare a standard solution of Goserelin at a concentration that gives a stable and moderate signal (e.g., 10 ng/mL).
-
Infuse this solution continuously into the MS source via a T-connector placed after the LC column. The infusion flow rate should be low (e.g., 10 µL/min).
-
-
Analysis:
-
Begin acquiring data in MRM mode for Goserelin.
-
Inject a blank, extracted plasma sample onto the LC column and run your standard chromatographic method.
-
-
Interpretation:
-
Monitor the Goserelin signal baseline.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement at that retention time.
-
Visual Guides
Caption: Troubleshooting workflow for matrix effects in Goserelin LC-MS/MS assays.
Caption: Comparison of sample preparation methods for Goserelin analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Goserelin-D10 Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based detection of Goserelin (B1671991) and its deuterated internal standard, Goserelin-D10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Goserelin and this compound?
A1: For optimal detection, the doubly charged precursor ion ([M+2H]²⁺) is recommended for both Goserelin and its stable isotope-labeled internal standard, this compound. The corresponding product ions are selected for their high intensity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Charge State |
| Goserelin | 635.7 | 607.5 | +2 |
| This compound | 645.7 | 617.5 | +2 |
Q2: Which ionization technique is more suitable for Goserelin analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for the analysis of peptides like Goserelin. ESI is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules, minimizing fragmentation in the source and allowing for the observation of intact molecular ions (or in this case, multiply charged ions).
Q3: What are the common sample preparation techniques for extracting Goserelin from biological matrices?
A3: The two most common and effective sample preparation techniques for Goserelin are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1]
-
Solid-Phase Extraction (SPE): This is often the method of choice for cleaner extracts and can lead to lower limits of quantification.[2] Oasis HLB cartridges are frequently used for the extraction of Goserelin from plasma samples.[1]
-
Protein Precipitation (PPT): This is a simpler and faster method, often employing solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[2] While quicker, it may result in a less clean sample compared to SPE, potentially leading to more significant matrix effects.
Q4: What type of liquid chromatography (LC) column is recommended for Goserelin analysis?
A4: A C18 reverse-phase column is the standard choice for the chromatographic separation of Goserelin and its internal standard.[1] Gradient elution with a mobile phase consisting of water and acetonitrile, often with an acidic modifier like formic acid or acetic acid, is typically employed to achieve good peak shape and resolution.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Goserelin and this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak symmetry. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase Composition | Ensure the mobile phase has sufficient organic solvent to elute the peptide effectively. Optimize the gradient profile for better peak focusing. |
| Extra-Column Dead Volume | Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate internal diameter. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol) or replace the column if washing is ineffective. |
Issue 2: Low Signal Intensity or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Ionization Source Parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows for Goserelin. |
| Inefficient Ionization | Ensure the mobile phase pH is appropriate for positive ionization (acidic conditions are preferred). |
| Sample Loss During Preparation | Peptides can adsorb to plasticware. Use low-binding tubes and pipette tips. Ensure complete elution during SPE. Peptides can also be lost during dry-down steps due to their hydrophobic nature.[3] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup by using SPE instead of protein precipitation. Adjust the chromatographic method to separate Goserelin from co-eluting matrix components. |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values are correct for both Goserelin and this compound. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 3: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh reagents. |
| Carryover from Previous Injections | Implement a robust needle wash protocol with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
| Leaks in the LC or MS System | Check all fittings and connections for leaks. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
| Matrix Interferences | Enhance the sample preparation method to remove more interfering compounds from the matrix. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the plasma sample (e.g., with 3M HCl) and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute Goserelin and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[1]
Liquid Chromatography Method
-
Column: C18, 2.0 mm x 150 mm, 5 µm[1]
-
Mobile Phase A: 0.05% acetic acid in 85:15 (v/v) deionized water/acetonitrile[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 250 µL/min[1]
-
Gradient:
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 50% B
-
10-12 min: 50% B
-
12-12.1 min: Return to 100% A
-
12.1-15 min: 100% A (re-equilibration)
-
-
Injection Volume: 10 µL
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Goserelin: 635.7 -> 607.5
-
This compound: 645.7 -> 617.5
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
Visualizations
Caption: Experimental workflow for Goserelin analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of goserelin and testosterone in rat plasma for pharmacokinetic and pharmacodynamic studies. | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
How to prevent H/D back-exchange for Goserelin-D10 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing H/D back-exchange for Goserelin-D10 in solution.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern for this compound?
A1: H/D back-exchange is a chemical process where deuterium (B1214612) atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water) or other protic sources.[1][2] This is a significant concern as it can lead to the loss of the isotopic label, compromising the accuracy of analytical measurements, particularly in techniques like mass spectrometry where the mass difference is critical for quantification or structural analysis.[1][3]
Q2: Which hydrogen atoms in this compound are most susceptible to back-exchange?
A2: The amide hydrogens on the peptide backbone are the primary sites of H/D exchange in peptides like Goserelin.[2][4][5] Protons on heteroatoms such as those in the side chains of certain amino acids (e.g., -OH, -NH, -SH groups) are also highly susceptible to exchange.[1] The deuterium atoms on the D-Ser(But) residue at position 6 are synthetically incorporated and are generally stable, but the amide protons along the decapeptide backbone are prone to exchange.
Q3: What are the primary factors that influence the rate of H/D back-exchange?
A3: The rate of H/D back-exchange is primarily influenced by three main factors:
-
pH: The exchange rate is highly dependent on pH, with the minimum rate occurring in the acidic range of approximately pH 2.5-3.0.[1][2] Both more acidic and, especially, basic conditions catalyze the exchange.[1]
-
Temperature: Higher temperatures increase the rate of back-exchange.[1][6] Therefore, maintaining low temperatures is crucial.
-
Solvent Composition: The presence of protic solvents, particularly water (H₂O), provides a source of hydrogen atoms for exchange.[1]
Troubleshooting Guide: Minimizing H/D Back-Exchange
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Loss of Deuterium Label in Solution During Storage | 1. Suboptimal pH of the storage buffer: Storage at neutral or basic pH significantly accelerates back-exchange. 2. Elevated storage temperature: Room temperature or even 4°C may be too high for long-term stability. 3. Presence of moisture: Hygroscopic solvents can absorb atmospheric water, introducing a source of protons.[1] | 1. Adjust pH: Store this compound solutions at a pH between 2.5 and 3.0.[1][2] 2. Control Temperature: Store solutions at -80°C for long-term storage. For short-term handling, always keep the sample on ice (0°C).[1][7] 3. Use Anhydrous Solvents: Whenever possible, use aprotic, anhydrous solvents. If aqueous solutions are necessary, use D₂O of high isotopic purity and minimize exposure to atmospheric moisture.[1] |
| Significant Back-Exchange During Sample Preparation for Mass Spectrometry | 1. Slow sample processing: The longer the sample is in a protiated environment before analysis, the greater the extent of back-exchange.[1] 2. Inadequate quenching of exchange: The exchange reaction continues if not properly stopped.[1] | 1. Expedite Workflow: Streamline the sample preparation process to minimize time. 2. Implement a Quench Step: Rapidly lower the sample pH to 2.3-2.6 and the temperature to 0°C (ice bath) to effectively halt the exchange reaction.[1] |
| Deuterium Loss During LC-MS Analysis | 1. Suboptimal mobile phase pH: Mobile phases with a pH outside the optimal range (2.25-2.5) will promote on-column back-exchange.[7] 2. Elevated column and solvent temperature: Standard room temperature HPLC/UHPLC systems can lead to significant deuterium loss.[7] 3. Prolonged chromatographic run times: Longer gradients increase the time the sample is exposed to protic mobile phases.[3] | 1. Optimize Mobile Phase: Ensure the mobile phase is maintained at a pH of 2.25-2.5.[7] 2. Use a Cooled System: Perform all chromatographic steps at low temperatures (0-1°C) using a chilled chromatography system, including the autosampler, column, and solvent reservoirs.[6][7] 3. Minimize Run Time: Use short, fast gradients where possible. However, reducing the gradient time by half may only result in a small reduction in back-exchange (~2%), so temperature and pH control are more critical.[3] |
| Variability in Deuterium Retention Between Replicates | 1. Inconsistent timing: Variations in the duration of incubation, quenching, or analysis steps.[7] 2. Inconsistent sample handling: Differences in temperature or pH between samples.[7] | 1. Standardize Protocols: Develop and adhere to a strict Standard Operating Procedure (SOP) for all steps. Automation can improve consistency.[7] 2. Ensure Uniform Conditions: Use pre-chilled tubes and buffers, and ensure all samples are processed under identical temperature and pH conditions.[7] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Stock Solutions
-
Solvent Preparation: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile-d3, DMSO-d6) whenever possible.[1] If an aqueous buffer is required, prepare it with high-purity D₂O and adjust the pD to a range of 2.5-3.0 using a suitable deuterated acid (e.g., DCl).
-
Dissolution: Dissolve the lyophilized this compound powder in the prepared solvent in a controlled, low-moisture environment (e.g., a glove box).
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in pre-chilled, low-binding tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[7]
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
-
Pre-Analysis Preparation: Pre-chill all buffers, tubes, and pipette tips to 0°C.[7] The quench buffer should be an appropriate acidic buffer (e.g., 0.1 M phosphate (B84403) buffer) at pH 2.5, also pre-chilled to 0°C.[7]
-
Thawing: If working from a frozen stock, thaw the this compound aliquot rapidly and immediately place it on ice.
-
Dilution/Reaction: Perform any necessary dilutions or reactions in a chilled environment, minimizing the use of H₂O-containing reagents.
-
Quenching: To stop any potential for exchange, add an equal volume of the ice-cold quench buffer to the sample.[7]
-
Analysis: Immediately proceed with LC-MS analysis using a system that has been pre-cooled to 0-1°C.[7]
Visualizations
Logical Workflow for Minimizing H/D Back-Exchange
Caption: Workflow for handling this compound to prevent H/D back-exchange.
Decision Tree for Troubleshooting Deuterium Loss
Caption: Troubleshooting decision tree for H/D back-exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Protein Structure and Dynamics by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Addressing poor chromatographic peak shape for Goserelin analysis
This technical support resource provides troubleshooting guidance for common chromatographic issues, specifically poor peak shape, encountered during the analysis of Goserelin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) in Goserelin analysis?
Poor peak shape in the reversed-phase HPLC analysis of Goserelin, a peptide, is often attributed to several factors:
-
Secondary Interactions: Goserelin, with its basic functional groups, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns. This is a primary cause of peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both Goserelin and the stationary phase. An unsuitable pH can lead to secondary interactions and consequently, poor peak shape.[4][5][6]
-
Insufficient Buffer Concentration: A buffer is crucial for maintaining a constant pH. Inadequate buffer strength can lead to peak tailing by failing to suppress the ionization of silanol groups.[7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, leading to peak fronting.[2][8][9][10]
-
Sample Solvent Incompatibility: If the solvent in which Goserelin is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[8][9][11]
Q2: How does the mobile phase pH affect Goserelin peak shape?
The mobile phase pH plays a critical role in achieving a good peak shape for Goserelin by influencing the ionization of both the Goserelin molecules and the residual silanol groups on the column's stationary phase.[4][5][6]
-
At low pH (around 2-4): The acidic silanol groups on the silica (B1680970) packing are protonated (Si-OH), minimizing their ability to interact with the positively charged Goserelin molecules. This typically results in improved peak symmetry.[1][12]
-
At higher pH: Silanol groups can become deprotonated and negatively charged (Si-O-), leading to strong electrostatic interactions with the positively charged Goserelin. This secondary interaction mechanism is a major cause of peak tailing.[3]
Therefore, controlling the mobile phase pH with an appropriate buffer is essential for sharp, symmetrical peaks.
Q3: Which mobile phase additives are recommended for improving Goserelin peak shape?
Several mobile phase additives can be used to improve the peak shape of peptides like Goserelin. The choice often depends on the detection method (UV or MS).
-
Trifluoroacetic Acid (TFA): Commonly used for UV detection, TFA is a strong ion-pairing agent that can effectively mask the residual silanol groups on the column surface, leading to sharper peaks.[13] However, it can cause ion suppression in mass spectrometry (MS) detection.
-
Formic Acid (FA): A preferred additive for LC-MS analysis as it is volatile and provides good ionization efficiency.[14] However, it may not always provide the best peak shape compared to TFA.[13]
-
Difluoroacetic Acid (DFA): This additive offers a good compromise, providing better peak shape than formic acid for UV detection and less ion suppression than TFA for MS detection.[12]
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing Goserelin peak tailing.
Experimental Protocols for Peak Tailing
-
Protocol 1: Mobile Phase pH Adjustment
-
Prepare the aqueous component of your mobile phase.
-
Measure the pH.
-
If the pH is above 4, adjust it to a range of 2.5-3.5 using a mobile phase additive like 0.1% TFA or 0.1% formic acid.[12]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
-
Protocol 2: Column Flushing
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in the reverse direction of flow. A typical sequence for a C18 column is:
-
Mobile phase without buffer salts
-
100% Water
-
100% Acetonitrile or Methanol
-
100% Isopropanol (if strongly retained contaminants are suspected)
-
Re-equilibrate with the mobile phase.
-
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for addressing Goserelin peak fronting.
Experimental Protocols for Peak Fronting
-
Protocol 3: Sample Dilution Study
-
Protocol 4: Sample Solvent Evaluation
Data Summary
Table 1: Common Mobile Phase Additives for Peptide Analysis
| Additive | Typical Concentration | Recommended for UV | Recommended for MS | Key Characteristics |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Yes | No (causes ion suppression) | Strong ion-pairing agent, provides excellent peak shape for UV.[13] |
| Formic Acid (FA) | 0.1% | Fair | Yes | Volatile, good for MS, but may result in broader peaks than TFA.[13] |
| Difluoroacetic Acid (DFA) | 0.1% | Yes | Yes | Good compromise between TFA and FA for both UV and MS detection.[12] |
Table 2: Influence of Mobile Phase pH on Analyte and Column
| pH Range | Effect on Goserelin (Basic Peptide) | Effect on Silica Column (Silanols) | Expected Peak Shape |
| Low pH (2-4) | Protonated (positively charged) | Protonated (neutral) | Generally good, symmetrical peaks due to minimized secondary interactions.[1][12] |
| Mid pH (5-7) | Protonated (positively charged) | Partially to fully deprotonated (negatively charged) | Increased risk of peak tailing due to ionic interactions. |
| High pH (>8) | Neutral or partially charged | Fully deprotonated (negatively charged) | Severe peak tailing is likely; potential for column degradation.[5] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. hplc.eu [hplc.eu]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. halocolumns.com [halocolumns.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Improving extraction recovery of Goserelin from plasma samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction recovery of Goserelin from plasma samples. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your laboratory procedures.
Troubleshooting Guide: Low Extraction Recovery
This guide addresses common issues encountered during the extraction of Goserelin from plasma, presented in a question-and-answer format.
Question: Why is my Goserelin recovery unexpectedly low after Solid-Phase Extraction (SPE)?
Answer: Low recovery in SPE can stem from several factors throughout the process. Here's a systematic approach to troubleshooting:
-
Analyte Breakthrough During Loading:
-
Problem: Goserelin may not be retained on the SPE sorbent and is lost in the loading fraction.
-
Possible Causes & Solutions:
-
Incorrect Sorbent Choice: Goserelin is a decapeptide; a mixed-mode or polymeric reversed-phase sorbent is often suitable. If using a reversed-phase sorbent (e.g., C18), ensure the sample is loaded under aqueous conditions to promote retention. For ion-exchange mechanisms, the pH of the sample is critical for charge-based interaction.
-
Inappropriate Sample pH: The charge state of Goserelin is pH-dependent. Acidifying the plasma sample (e.g., with formic acid or hydrochloric acid) can enhance its retention on certain SPE cartridges like Oasis HLB.[1]
-
Strong Sample Solvent: If the plasma sample is diluted in a solvent with high organic content, Goserelin's affinity for the solvent may be greater than for the sorbent, leading to poor retention. Dilute the sample with a weak, aqueous solvent.
-
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between Goserelin and the sorbent. Optimize the flow rate to allow for adequate residence time.
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Consider using a cartridge with a larger sorbent mass or diluting the sample.
-
-
-
Analyte Loss During Washing:
-
Problem: Goserelin is prematurely eluted from the sorbent during the wash steps.
-
Possible Causes & Solutions:
-
Wash Solvent is Too Strong: The organic content or pH of the wash solvent may be too aggressive, stripping Goserelin from the sorbent along with interferences. Reduce the elution strength of the wash solvent (e.g., decrease the percentage of organic solvent).
-
Incorrect pH: A change in pH during the wash step can alter the charge state of Goserelin or the sorbent, disrupting the retention mechanism. Maintain the optimal pH throughout the loading and washing steps.
-
-
-
Incomplete Elution:
-
Problem: Goserelin remains bound to the SPE sorbent after the elution step.
-
Possible Causes & Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between Goserelin and the sorbent. Increase the organic strength of the elution solvent or modify its pH to facilitate elution. For ion-exchange sorbents, a high salt concentration or a significant pH change is often required.
-
Insufficient Elution Volume: The volume of the elution solvent may be inadequate to completely recover the analyte. Try increasing the elution volume or performing a second elution.
-
Secondary Interactions: Goserelin may have secondary interactions with the sorbent material. Consider a different sorbent chemistry to minimize these effects.
-
-
Question: My recovery is poor with Liquid-Liquid Extraction (LLE). What could be the problem?
Answer: Low recovery in LLE is often related to partitioning issues, emulsion formation, or analyte stability.
-
Inefficient Partitioning:
-
Problem: Goserelin does not effectively transfer from the aqueous plasma phase to the organic extraction solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent Polarity: The polarity of the extraction solvent should be optimized to maximize the partitioning of Goserelin. A combination of solvents is sometimes more effective. For instance, a procedure using water-saturated n-butanol has been reported.[2]
-
Suboptimal pH: The pH of the aqueous phase influences the charge and, therefore, the solubility of Goserelin in the organic phase. Adjusting the pH can significantly improve partitioning.
-
Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete extraction. Ensure thorough mixing to maximize the surface area for mass transfer between the two phases.
-
-
-
Emulsion Formation:
-
Problem: A stable emulsion forms at the interface of the aqueous and organic layers, trapping the analyte and making phase separation difficult.
-
Possible Causes & Solutions:
-
High Protein Content: Plasma proteins can act as emulsifying agents. Consider a protein precipitation step prior to LLE.
-
Vigorous Shaking: Overly aggressive mixing can promote emulsion formation. Use gentle but thorough mixing.
-
Solutions: To break up emulsions, you can try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or centrifugation.
-
-
Question: I'm losing Goserelin during Protein Precipitation (PPT). How can I improve my recovery?
Answer: Analyte loss during PPT can occur due to co-precipitation with proteins or incomplete extraction from the protein pellet.
-
Co-precipitation with Proteins:
-
Problem: Goserelin binds to plasma proteins and is removed along with them during precipitation.
-
Possible Causes & Solutions:
-
Strong Protein Binding: Goserelin may have a high affinity for certain plasma proteins. Disrupting these interactions is key.
-
Precipitating Agent: The choice of precipitating solvent can influence co-precipitation. Acetonitrile (B52724) is commonly used, but other organic solvents like methanol (B129727) or the use of acids (e.g., trichloroacetic acid) can be explored.[2] However, the use of acetonitrile alone may lead to incomplete recovery.[3]
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes reduce protein binding and improve recovery.
-
-
-
Incomplete Extraction from Pellet:
-
Problem: Goserelin is trapped within the precipitated protein pellet.
-
Possible Causes & Solutions:
-
Insufficient Vortexing: After adding the precipitating solvent, ensure thorough vortexing to break up the protein pellet and allow the analyte to be released into the supernatant.
-
Re-extraction: Consider re-extracting the protein pellet with a fresh aliquot of the precipitating solvent and combining the supernatants to maximize recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Goserelin extraction from plasma? A1: Solid-phase extraction (SPE) is frequently cited as the method of choice for preparing plasma samples containing Goserelin and other GnRH analogs, as it generally provides cleaner extracts and lower limits of quantification.[2][3]
Q2: What type of SPE cartridge is recommended for Goserelin? A2: Polymeric mixed-mode or reversed-phase sorbents are commonly used. Specific examples from the literature include Oasis MAX (a mixed-mode anion exchange cartridge) and Oasis HLB (a hydrophilic-lipophilic balanced reversed-phase sorbent).[1][2] The choice depends on the specific methodology and desired selectivity.
Q3: Can I use Protein Precipitation alone for Goserelin extraction? A3: While protein precipitation is a simpler and faster method, it may result in lower and more variable recovery for peptides like Goserelin due to co-precipitation with plasma proteins. It can be a viable option, but may require more optimization. Some studies note that using acetonitrile alone can lead to incomplete recovery.[3]
Q4: How does the stability of Goserelin in plasma affect extraction recovery? A4: Goserelin, being a peptide, can be susceptible to enzymatic degradation in plasma. It is crucial to handle samples appropriately, which may include immediate processing after collection, storage at low temperatures (e.g., -80°C), and the use of protease inhibitors to minimize degradation and ensure accurate quantification.
Q5: Is it necessary to use an internal standard for Goserelin analysis? A5: Yes, using a suitable internal standard (IS) is highly recommended to compensate for variability in extraction recovery and matrix effects during analysis (e.g., by LC-MS/MS). An ideal IS would be a stable isotope-labeled version of Goserelin.
Experimental Protocols
Below are detailed methodologies for three common Goserelin extraction techniques based on published literature.
Protocol 1: Solid-Phase Extraction (SPE) using Oasis HLB
This protocol is adapted from a method for the determination of Goserelin in rabbit plasma.[1]
-
Sample Pre-treatment:
-
To a 500 µL plasma sample in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution.
-
Add 50 µL of 3 M hydrochloric acid to acidify the sample.
-
Vortex the mixture for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
-
Elution:
-
Elute the Goserelin and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Combined Protein Precipitation and Liquid-Liquid Extraction (PPT-LLE)
This protocol is based on a method described for achieving good recovery of Goserelin.[2]
-
Protein Precipitation:
-
To a known volume of plasma, add three volumes of acetonitrile.
-
Vortex thoroughly for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of water-saturated n-butanol.
-
Vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the organic (upper) layer containing Goserelin to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Protocol 3: Protein Precipitation (PPT)
This is a general protocol for protein precipitation.
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 30-60 seconds.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Dry-down and Reconstitution (if necessary):
-
For concentration purposes, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Quantitative Data Summary
The following tables summarize quantitative data on Goserelin extraction from plasma based on available literature. Note that direct comparison between methods may not be fully accurate as the data is compiled from different studies with varying experimental conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery
| SPE Sorbent | Pre-treatment | Recovery Rate | Reference |
| Oasis MAX | Not specified | >55% | [2] |
| Oasis HLB | Acidification with HCl | Good (not quantified) | [1] |
Table 2: Comparison of General Peptide Extraction Methodologies
| Extraction Method | General Advantages | General Disadvantages for Peptides |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, good for low concentrations | More complex, requires method development |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences | Can have emulsion problems, may have lower recovery for polar peptides |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extracts, risk of co-precipitation and lower recovery |
Visualizations
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for Goserelin extraction using Solid-Phase Extraction (SPE).
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting flowchart for low recovery in Solid-Phase Extraction.
References
Goserelin-D10 isotopic purity issues and mass spectral interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Goserelin-D10 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Goserelin, a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It is used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and other quantitative analyses.[1] Stable isotope-labeled internal standards are considered the gold standard because they share very similar chemical and physical properties with the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for accurate correction of variations during sample preparation and analysis.
Q2: What are the typical specifications for this compound isotopic purity?
While a specific certificate of analysis for every batch of this compound may vary, typical specifications for deuterated standards include high isotopic and chemical purity. Below is a table summarizing representative data that one might expect.
| Parameter | Specification | Representative Value | Rationale |
| Chemical Purity (HPLC) | >98% | >99.5% | Ensures that the analytical response is not from chemical impurities. |
| Isotopic Purity (Mass Spec) | ≥98 atom % D | 99.2 atom % D | High isotopic purity minimizes the contribution of unlabeled Goserelin to the analyte signal. |
| Isotopic Distribution | |||
| D10 | Main species | >99% | The primary desired isotopologue. |
| D9 | Low abundance | <0.5% | Minor isotopologues with one less deuterium. |
| D0 (Unlabeled Goserelin) | Very low abundance | <0.1% | Minimizes interference with the quantification of the native analyte. |
Q3: What are the recommended MRM transitions for Goserelin and this compound?
Based on published LC-MS/MS methods for Goserelin, common precursor and product ions can be identified. For this compound, a corresponding mass shift of +10 Da is expected.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Goserelin | 635.7 ([M+2H]²⁺) | 607.5 | A common transition observed in several studies.[2][3] |
| This compound | 640.7 ([M+2H]²⁺) | 612.5 | Predicted based on a +10 Da shift from unlabeled Goserelin. |
Note: Optimal transitions should be determined empirically on the specific mass spectrometer being used.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the analysis of Goserelin using this compound as an internal standard.
Issue 1: Isotopic Cross-Contribution (Crosstalk)
Symptom: Inaccurate quantification, particularly at the lower or upper ends of the calibration curve. This may be observed as a non-linear calibration curve or a signal for the analyte in blank samples spiked only with the internal standard.
Cause:
-
Contribution of Unlabeled Goserelin in the this compound Standard: The this compound internal standard may contain a small percentage of unlabeled Goserelin (D0).
-
Natural Isotope Contribution of Goserelin to the this compound Signal: The natural isotopic abundance of elements (primarily ¹³C) in unlabeled Goserelin can result in an M+10 peak that overlaps with the this compound signal.
Troubleshooting Workflow:
References
Stability testing of Goserelin-D10 under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Goserelin-D10. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data to ensure the accurate and reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is a deuterated form of Goserelin (B1671991), a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] In research, this compound is primarily used as an internal standard for the quantitative analysis of Goserelin in biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the non-labeled drug.
Q2: What are the recommended storage conditions for this compound?
A2: this compound, like its non-labeled counterpart, should be stored at a cool room temperature, not exceeding 25°C (77°F).[2] It should be protected from light and moisture.[2] It is crucial to avoid freezing the compound.[2] Always refer to the manufacturer's specific storage instructions provided with the product.
Q3: How does deuterium labeling affect the stability of this compound compared to Goserelin?
A3: Deuterium labeling generally enhances the stability of peptides like Goserelin.[3][4] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] This increased bond strength can lead to a slower rate of metabolism and chemical degradation, resulting in enhanced pharmacokinetic profiles and chemical stability for deuterated compounds.[3][4]
Q4: What are the known degradation pathways for Goserelin?
A4: Goserelin can degrade under various stress conditions. The primary degradation pathways include:
-
Thermal Degradation: Forced degradation studies on Goserelin acetate (B1210297) implants have shown the formation of impurities under heat stress.[5][6][7][8]
-
Hydrolysis: As a peptide, Goserelin is susceptible to hydrolysis of its peptide bonds, especially at acidic or basic pH.
-
Acylation: When formulated with biodegradable polymers like polylactic-co-glycolic acid (PLGA), Goserelin can undergo acylation, particularly at nucleophilic residues like serine, tyrosine, and arginine.[8]
-
Oxidation: While less commonly reported, oxidative degradation is a potential pathway for peptides.
Q5: Which analytical techniques are most suitable for stability testing of this compound?
A5: The most common and effective analytical techniques for stability testing of Goserelin and its labeled analogues are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for separating and quantifying Goserelin and its degradation products.[5][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are highly sensitive and specific, making them ideal for identifying and characterizing degradation products, as well as for quantifying low levels of the analyte in complex matrices.[1][5][7][8][10]
Troubleshooting Guide
This section addresses common issues that may arise during the stability testing of this compound.
Issue 1: Unexpected Peaks in the HPLC Chromatogram
-
Possible Cause:
-
Contamination of the sample, mobile phase, or HPLC system.
-
Formation of degradation products.
-
Interference from excipients if analyzing a formulation.
-
-
Troubleshooting Steps:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Prepare fresh mobile phase and samples.
-
If analyzing a formulation, run a placebo sample (formulation without this compound) to identify excipient peaks.
-
Use LC-MS to identify the mass of the unexpected peaks to determine if they are related to Goserelin degradation.
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Sample overload.
-
Interaction of the analyte with active sites on the column.
-
-
Troubleshooting Steps:
-
Flush the column with a strong solvent.
-
Ensure the mobile phase pH is appropriate for the column and analyte (typically pH 2-8 for silica-based columns).
-
Reduce the sample concentration or injection volume.
-
Consider using a mobile phase modifier, such as triethylamine, to reduce peak tailing.
-
Issue 3: Drifting Baseline in HPLC
-
Possible Cause:
-
Column temperature fluctuations.
-
Mobile phase not properly mixed or degassed.
-
Contamination in the system being eluted by the gradient.
-
Detector lamp aging.
-
-
Troubleshooting Steps:
-
Use a column oven to maintain a constant temperature.
-
Ensure thorough mixing and degassing of the mobile phase.
-
Flush the entire HPLC system.
-
Check the detector lamp's usage hours and replace if necessary.
-
Issue 4: Low Recovery of this compound
-
Possible Cause:
-
Adsorption of the peptide to sample vials or pipette tips.
-
Incomplete extraction from the sample matrix.
-
Degradation during sample preparation.
-
-
Troubleshooting Steps:
-
Use low-adsorption vials and pipette tips.
-
Optimize the sample extraction procedure.
-
Perform sample preparation at a lower temperature to minimize degradation.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound, illustrating its stability under various stress conditions.
Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C for 7 Days
| pH | Initial Assay (%) | Assay after 7 days (%) | Total Impurities (%) |
| 2.0 (Acidic) | 100.0 | 85.2 | 14.8 |
| 7.0 (Neutral) | 100.0 | 98.5 | 1.5 |
| 10.0 (Basic) | 100.0 | 78.9 | 21.1 |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Condition | Duration | Assay (%) | Total Impurities (%) |
| 60°C (Thermal) | 14 days | 92.3 | 7.7 |
| UV Light Exposure | 24 hours | 99.1 | 0.9 |
| Oxidative (3% H₂O₂) | 24 hours | 90.5 | 9.5 |
Experimental Protocols
1. Protocol for Stability-Indicating HPLC-UV Method
-
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[9]
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
-
For forced degradation studies, subject the sample solution to stress conditions (e.g., acid, base, heat, oxidation, light).
-
Neutralize the acid and base-stressed samples before injection.
-
Filter all samples through a 0.45 µm filter before injection.
-
2. Protocol for LC-MS/MS Analysis for Impurity Identification
-
Objective: To identify and characterize degradation products of this compound.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
-
Data Analysis:
-
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the parent ions of the impurities to obtain fragmentation patterns.
-
Elucidate the structure of the degradation products based on their fragmentation patterns and comparison with the fragmentation of the parent this compound molecule.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method for the simultaneous determination of goserelin and testosterone in rat plasma for pharmacokinetic and pharmacodynamic studies. | Sigma-Aldrich [sigmaaldrich.com]
Minimizing signal suppression for Goserelin quantification in complex matrices
Technical Support Center: Goserelin Quantification
Welcome to the technical support center for Goserelin quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with minimizing signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern in Goserelin quantification?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as Goserelin, due to the presence of co-eluting components from the sample matrix (e.g., plasma, serum).[1][2] These interfering substances, which can include phospholipids, salts, and proteins, compete with the analyte for ionization in the mass spectrometer's ion source.[1][3] This competition leads to a decreased signal intensity for Goserelin, which can result in inaccurate and imprecise quantification, reduced sensitivity, and an elevated lower limit of quantification (LLOQ).[1][2]
Q2: What are the most common sources of matrix effects in bioanalytical samples?
A2: The primary sources of matrix effects in biological samples like plasma and serum are endogenous components that are present in high concentrations.[2][3] Phospholipids are a major contributor to ion suppression due to their high abundance and their tendency to co-elute with many analytes in reversed-phase chromatography.[4][5] Other significant sources include proteins, salts, and anticoagulants used during sample collection.[3]
Q3: How can I determine if signal suppression is affecting my Goserelin assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[3][6] This involves comparing the peak area of Goserelin in a standard solution (neat solution) to the peak area of Goserelin spiked into a blank matrix extract (a sample that has gone through the entire extraction process).[3][6] A lower peak area in the matrix extract compared to the neat solution indicates signal suppression. The matrix factor (MF) can be calculated, where a value less than 1 signifies suppression.[3] Another qualitative technique is the post-column infusion experiment, which can identify regions in the chromatogram where suppression occurs.[6]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (Goserelin) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[7][8] SIL-IS are considered the gold standard for quantitative LC-MS/MS bioanalysis because they have nearly identical chemical and physical properties to the analyte.[8][9] They co-elute with Goserelin and experience the same degree of ion suppression or enhancement.[1][8] By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][9]
Troubleshooting Guide
Problem 1: Poor sensitivity and high LLOQ for Goserelin.
-
Possible Cause: Significant signal suppression from matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering substances.
-
If using Protein Precipitation (PPT), consider switching to Solid-Phase Extraction (SPE), which is generally more effective at removing matrix components and can lead to lower LLOQs.[10][11][12]
-
If already using SPE, ensure the chosen sorbent and protocol are optimized for Goserelin. A mixed-mode SPE might offer better cleanup.[6]
-
Incorporate a specific phospholipid removal step or use specialized plates/cartridges designed for this purpose.[4][5]
-
-
Chromatographic Separation: Improve the separation between Goserelin and the region where matrix effects are most pronounced.
-
Modify the gradient elution profile to better resolve Goserelin from early-eluting, highly suppressing components like phospholipids.[1]
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components introduced into the MS system, thereby decreasing ion suppression.[6] This is a viable option if the resulting Goserelin concentration remains above the LLOQ.
-
Problem 2: Inconsistent and irreproducible Goserelin quantification results.
-
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Implement a SIL-IS: If not already in use, employing a stable isotope-labeled internal standard for Goserelin is the most effective way to correct for variability in ion suppression.[8][13]
-
Evaluate Sample Preparation Consistency:
-
Automate the sample preparation workflow if possible to minimize human error.
-
Ensure complete protein precipitation and efficient separation of the supernatant.
-
For SPE, check for consistent flow rates and ensure the sorbent does not dry out at critical steps.
-
-
Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[1] This helps to normalize the matrix effects across the entire analytical run.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Goserelin from Human Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Pretreat 500 µL of plasma by adding the SIL-IS and diluting 1:1 with 0.1% formic acid in water. Load the pretreated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove less polar interferences.
-
-
Elution: Elute Goserelin and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Goserelin from Human Plasma
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Addition of Internal Standard: Add the SIL-IS to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to the plasma sample.[14]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase. This step can help to concentrate the analyte and exchange the solvent to one that is more compatible with the initial chromatographic conditions.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Peptides
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >50%[14] | Higher | Simple, fast, low cost | Less clean, significant ion suppression[6] |
| Liquid-Liquid Extraction (LLE) | 70 ± 10%[15] | Moderate | Cleaner extracts than PPT | Lower recovery for polar analytes, labor-intensive |
| Solid-Phase Extraction (SPE) | 98 ± 8%[15] | Lower | High recovery, clean extracts, reduced matrix effects[10][15] | More complex, requires method development |
| Phospholipid Removal Plates | >90%[5] | Lowest | Specifically targets phospholipids, >99% removal[5] | Additional cost and step |
Table 2: Example LC-MS/MS Method Performance for Goserelin
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 20.0 ng/mL | [10] |
| Correlation Coefficient (r²) | >0.998 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |
| Precision (%RSD) | <15% (<20% at LLOQ) | [10] |
Visualizations
Caption: Mechanism of signal suppression in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Navigating the Separation of Goserelin and its Metabolites: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for refining Liquid Chromatography (LC) methods to effectively separate Goserelin (B1671991) from its metabolites and potential degradation products. Leveraging established analytical methodologies, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during the drug development and quality control processes.
Frequently Asked Questions (FAQs)
1. What are the common metabolites of Goserelin?
Goserelin, a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH), undergoes metabolism primarily through hydrolysis of the C-terminal amino acids.[1] The major circulating metabolite identified in serum is the 1-7 amino acid fragment, while the 5-10 fragment is the predominant metabolite found in urine.[1] Additionally, when formulated in a biodegradable polylactic-co-glycolic acid (PLGA) carrier for sustained release, Goserelin can form acylation products with glycolic and lactic acid units.[2]
2. What type of LC column is most suitable for Goserelin analysis?
Reverse-phase C18 columns are most commonly and effectively used for the separation of Goserelin and its related substances.[3][4][5][6] These columns provide the necessary hydrophobicity to retain the peptide and its metabolites, allowing for their separation based on subtle differences in polarity.
3. What are the typical mobile phases used for the separation?
A gradient elution using a combination of an aqueous phase and an organic phase is standard.
-
Aqueous Phase (Mobile Phase A): Typically consists of water with an acidic modifier to improve peak shape and ionization efficiency in mass spectrometry. Common additives include 0.1% v/v formic acid or 0.05% acetic acid.[3][5][6]
-
Organic Phase (Mobile Phase B): Acetonitrile is the most frequently used organic solvent due to its low viscosity and UV transparency.[3][4][5][6]
4. How can I improve the sensitivity of my LC-MS/MS method for Goserelin?
Several strategies can enhance sensitivity:
-
Optimize Sample Preparation: Solid-phase extraction (SPE) is a highly effective technique for concentrating the analyte and removing interfering matrix components from biological samples like plasma.[3][5][7]
-
Mobile Phase Additives: The use of acidic modifiers like formic acid can enhance the protonation of Goserelin and its metabolites, leading to improved ionization efficiency in the mass spectrometer's electrospray ion source (ESI).[5]
-
Mass Spectrometry Parameters: Fine-tuning the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode is crucial for achieving high selectivity and sensitivity.[6][7]
-
UPLC/UHPLC Systems: Ultra-High-Performance Liquid Chromatography (UPLC) or UHPLC systems, with their smaller particle size columns, can provide sharper and narrower peaks, leading to increased signal-to-noise ratios and improved sensitivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC method development and execution for Goserelin analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column Silanols | Add a competitive base to the mobile phase or ensure the pH of the mobile phase is low enough to protonate residual silanols. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be approximately 2 pH units away from the pKa of Goserelin and its metabolites. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase composition.[8] |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary.[8] |
Problem: Inadequate Resolution Between Goserelin and Metabolites
| Potential Cause | Troubleshooting Step |
| Insufficient Chromatographic Separation | Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting peaks. |
| Incorrect Mobile Phase Composition | Experiment with different organic solvents (e.g., methanol (B129727) as an alternative to acetonitrile) or different acidic modifiers. |
| Suboptimal Column Chemistry | Try a different C18 column from another manufacturer, as variations in silica (B1680970) purity and bonding chemistry can affect selectivity. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can influence retention times and selectivity.[8] |
Problem: Drifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, especially for gradient methods.[8] A minimum of 10 column volumes is recommended.[8] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[9] Manually preparing the mobile phase can help rule out issues with the pump's proportioning valves.[10] |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around pump seals and fittings.[8][9] Salt buildup can be an indicator of a leak.[8][9] |
| Column Aging | The column's stationary phase can degrade over time. If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced. |
Data Presentation: LC Method Parameters for Goserelin Analysis
The following tables summarize typical LC and LC-MS/MS parameters reported in the literature for the analysis of Goserelin.
Table 1: HPLC and UPLC-MS/MS Method Parameters
| Parameter | Method 1 (HPLC-MS/MS)[5] | Method 2 (UPLC-MS/MS)[3] | Method 3 (HPLC)[4] |
| Column | C18 | C18 | C18 |
| Mobile Phase A | 0.1% v/v formic acid in water | Water with 0.1% formic acid | Phosphate buffer (pH 7.4) |
| Mobile Phase B | 0.1% v/v formic acid in acetonitrile | Acetonitrile with 0.1% formic acid | Acetonitrile |
| Elution | Gradient | Gradient | Isocratic (70:30 v/v A:B) |
| Flow Rate | 1.2 mL/min | Not Specified | 1 mL/min |
| Detection | ESI-MS/MS | ESI-MS/MS | UV-Vis at 220nm |
| Column Temp. | 30 °C | Not Specified | 35 °C |
Table 2: Example Gradient Elution Program
This is an illustrative gradient program based on a published method.[5]
| Time (minutes) | % Mobile Phase B |
| 0 - 0.3 | 5 |
| 0.3 - 4.6 | 5 - 35 |
| 4.6 - 5.1 | 35 - 95 |
| 5.1 - 6.5 | 95 |
| 6.5 - 8.2 | 95 - 5 |
| 8.2 - 10 | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Goserelin
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating LC method.[2][11][12]
Objective: To generate potential degradation products of Goserelin under various stress conditions.
Materials:
-
Goserelin acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
UV lamp
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve Goserelin in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Goserelin in a solution of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1 hour). Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Goserelin in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid Goserelin powder to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified period (e.g., 24 hours). Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of Goserelin to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed LC method.
Protocol 2: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
Objective: To extract and concentrate Goserelin from a plasma matrix prior to LC-MS/MS analysis.[3][5][7]
Materials:
-
Plasma sample containing Goserelin
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
Acidifying agent (e.g., acetic acid)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Acidify the plasma sample with an appropriate acid (e.g., acetic acid).[7]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or water to remove interfering substances.
-
Elution: Elute Goserelin from the cartridge using a suitable solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[7] Reconstitute the residue in a small volume of the initial mobile phase.[6][7]
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for LC Method Development and Validation.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation for the Estimation of Assay and Forced Degradation Impurities of Goserelin Acetate Sustained-Release Implant Using HPLC and LC–MS - ProQuest [proquest.com]
Dealing with low sensitivity in Goserelin bioanalytical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in Goserelin (B1671991) bioanalytical assays.
Troubleshooting Guides
Low sensitivity in Goserelin bioanalytical assays can manifest as a poor signal-to-noise ratio, high limit of quantification (LOQ), or inability to detect Goserelin in samples where it is expected to be present. The following guides address common issues and provide solutions for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassay methods.
LC-MS/MS Assays
Issue 1: Poor Peak Response or High Baseline Noise
-
Possible Cause: Inefficient sample preparation leading to matrix effects (ion suppression or enhancement). Endogenous components in biological fluids can interfere with the ionization of Goserelin.[1] Exogenous materials, such as polymers from plastic tubes or anticoagulants like heparin, can also cause matrix effects.[2]
-
Troubleshooting Steps:
-
Optimize Sample Extraction:
-
Problem: Protein precipitation (PPT) with solvents like acetonitrile (B52724) can result in poor recovery and high background interference for peptides like Goserelin.[3]
-
Solution: Solid-phase extraction (SPE) is often the method of choice for sample preparation of peptide drugs, leading to lower LOQ values.[4] A combination of acetonitrile protein precipitation and water-saturated n-butanol liquid-liquid extraction (LLE) has also been shown to provide good recovery.[5]
-
-
Evaluate Different SPE Cartridges: The choice of sorbent is critical. For Goserelin, Oasis WCX (Weak Cation Exchange) or HLB (Hydrophilic-Lipophilic Balanced) cartridges have been used successfully.
-
Optimize Chromatographic Separation:
-
Problem: Co-elution of matrix components with Goserelin can suppress its ionization.
-
Solution: Adjust the gradient elution profile to better separate Goserelin from interfering matrix components.[1] Employing a C18 column with a gradient elution using mobile phases like 0.1% v/v formic acid in water and acetonitrile is a common starting point.[4]
-
-
Optimize MS/MS Parameters:
-
Problem: Suboptimal ionization and fragmentation can lead to a weak signal.
-
Solution: Ensure the mass spectrometer is tuned for Goserelin. Use electrospray ionization (ESI) in positive ion mode, as Goserelin is a peptide that is readily protonated. Optimize cone voltage and collision energy to maximize the signal for the specific precursor-to-product ion transition.
-
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample handling and preparation.
-
Troubleshooting Steps:
-
Standardize Sample Collection and Storage: Use consistent types of collection tubes and anticoagulants. Avoid Li-heparin if matrix effects are suspected. Store samples at a consistent, low temperature (e.g., -80°C) and minimize freeze-thaw cycles.
-
Use an Internal Standard (IS): A stable, isotopically labeled internal standard is ideal for correcting for variability in extraction and matrix effects. If a labeled standard is unavailable, a structurally similar peptide that does not interfere with Goserelin can be used.[4]
-
Ensure Complete Solubilization: After evaporation of the extraction solvent, ensure the residue is completely reconstituted in the mobile phase before injection.
-
Immunoassays (ELISA/RIA)
Issue 3: Weak or No Signal
-
Possible Cause: Suboptimal antibody/antigen concentrations, poor reagent quality, or incorrect incubation parameters.
-
Troubleshooting Steps:
-
Optimize Antibody and Antigen Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the capture antibody, detection antibody, and (for competitive assays) the labeled Goserelin conjugate.[6]
-
Verify Reagent Activity: Ensure antibodies and enzyme conjugates have not expired and have been stored correctly. Repeated freeze-thaw cycles can degrade reagents.
-
Optimize Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures. Deviations can significantly affect binding efficiency.[5]
-
Check Buffer Composition: Ensure the pH and ionic strength of coating, blocking, and wash buffers are optimal for the specific antibodies used.
-
Issue 4: High Background Signal
-
Possible Cause: Non-specific binding of antibodies, insufficient washing, or cross-reactivity.
-
Troubleshooting Steps:
-
Improve Blocking: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk). Extend the blocking incubation time.[1][7]
-
Optimize Washing Steps: Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound reagents.[1][5]
-
Assess Cross-Reactivity: If structurally similar compounds, such as other LHRH analogues or Goserelin metabolites, are present in the sample, they may cross-react with the antibodies, leading to a false signal.[8][9] Test for cross-reactivity with these potential interferents.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances, thereby lowering the background.
-
Quantitative Data Summary
The following table summarizes reported performance characteristics for various Goserelin bioanalytical assays. This data can be used as a benchmark for researchers developing and troubleshooting their own assays.
| Assay Type | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Rabbit Plasma | 0.1 ng/mL | 0.1 - 20 ng/mL | >85% | [10] |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | 0.5 - 20 ng/mL | Not Reported | [4] |
| LC-MS/MS | Human Plasma | 2.5 pg/mL | 2.5 - 320.0 pg/mL | ~66% | Not specified in provided text |
| LC-MS/MS | Rat Plasma | 0.0200 ng/mL | 0.0200 - 30.0 ng/mL | Not Reported | Not specified in provided text |
| Radioimmunoassay (RIA) | Serum | ~0.15 ng/mL (LOD) | Not Reported | Not Reported | [10] |
| ELISA | Serum, Plasma, Tissue Extracts | Kit Dependent | Kit Dependent | Kit Dependent | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS for Goserelin in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of GnRH analogs.[4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis WCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma sample, add an appropriate amount of internal standard (e.g., Dalargin).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Goserelin with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% v/v formic acid in water.
-
Mobile Phase B: 0.1% v/v formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 605.5 [M+2H]²⁺ (for Goserelin).
-
Product Ion (m/z): 249.1.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific instrument.
-
Protocol 2: Competitive ELISA for Goserelin in Serum
This is a general protocol for a competitive ELISA, which is suitable for small molecules like Goserelin.[4][7][10]
-
Plate Coating:
-
Coat a 96-well microplate with a Goserelin-protein conjugate (e.g., Goserelin-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of standards or samples to the appropriate wells.
-
Immediately add 50 µL of anti-Goserelin antibody (at a pre-optimized concentration) to each well.
-
Incubate for 1-2 hours at 37°C. The Goserelin in the sample will compete with the coated Goserelin for binding to the antibody.
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the amount of Goserelin in the sample.
-
Visualizations
Goserelin's Mechanism of Action: GnRH Receptor Signaling
Caption: Goserelin, a GnRH agonist, initially stimulates the GnRH receptor, leading to a surge in LH and FSH.
Experimental Workflow for Troubleshooting Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in Goserelin bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low sensitivity in Goserelin LC-MS/MS assays?
A1: The most common cause is the matrix effect, where endogenous components of the biological sample (like phospholipids (B1166683) and salts) interfere with the ionization of Goserelin in the mass spectrometer's source, leading to ion suppression and a weaker signal.[1] Inefficient sample preparation is often the root cause of significant matrix effects.[3]
Q2: Can the type of sample collection tube affect my Goserelin assay results?
A2: Yes. Some anticoagulants, like lithium heparin, have been shown to cause matrix effects. Additionally, compounds can leach from plastic tubes and interfere with the analysis.[2] For best results, standardize the type of collection tube used for all samples and standards in a study.
Q3: My ELISA has a high background. What should I check first?
A3: The first things to check are your washing and blocking steps. Insufficient washing can leave unbound antibodies or enzyme conjugates in the wells, leading to a high background signal.[1][5] Inadequate blocking of the plate's surface can cause non-specific binding of the antibodies.[1][7] Try increasing the number of washes or the blocking time.
Q4: Are there any known molecules that cross-react in Goserelin immunoassays?
A4: Yes, other LHRH analogues, such as leuprolide and triptorelin, are structurally similar to Goserelin and have the potential to cross-react in an immunoassay, depending on the specificity of the antibody used.[11][12] Goserelin metabolites, if they retain key epitopes, could also potentially cross-react.[8][9] It is important to validate the specificity of any immunoassay for Goserelin.
Q5: What is a realistic LOQ to aim for when developing a Goserelin bioanalytical method?
A5: This depends on the assay type and the intended application. For LC-MS/MS, highly sensitive methods have achieved LOQs as low as 2.5 pg/mL, while more routine methods have LOQs in the range of 0.1 to 0.5 ng/mL.[4][10] For immunoassays like RIA, a limit of detection around 0.15 ng/mL has been reported.[10] The required LOQ will be dictated by the expected concentrations of Goserelin in your study samples.
Q6: How can I minimize Goserelin degradation during sample storage and processing?
A6: Goserelin is a peptide and can be susceptible to enzymatic degradation. It is recommended to collect blood samples on ice and process them to plasma or serum as quickly as possible. Adding protease inhibitors to the samples can also be beneficial. For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.tersera.com [documents.tersera.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantification of goserelin in a Pheroid® formulation, in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. krishgen.com [krishgen.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised crossover trial to assess the tolerability of LHRH analogue administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteinising hormone releasing hormone analogues in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Goserelin Analytical Methods Between Laboratories
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Goserelin (B1671991), a critical component in various pharmaceutical formulations. The focus is on the cross-validation and transfer of these methods between laboratories, a crucial step in drug development and quality control to ensure consistency and reliability of results. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Goserelin and Analytical Method Validation
Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is primarily used in the treatment of hormone-sensitive cancers such as prostate and breast cancer. Accurate and precise quantification of Goserelin in pharmaceutical formulations and biological matrices is paramount for ensuring its safety and efficacy.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When a method is transferred from one laboratory to another, a cross-validation process is essential to ensure that the receiving laboratory can obtain comparable results to the originating laboratory. This process typically involves a predefined set of experiments to evaluate parameters such as accuracy, precision, and linearity.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Caption: Workflow for inter-laboratory analytical method cross-validation.
Comparison of Validated Analytical Methods for Goserelin
While direct inter-laboratory cross-validation studies for Goserelin are not extensively published, this section compiles and compares the performance of various validated analytical methods from different research laboratories. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Summary
The following tables summarize the key performance parameters of different analytical methods for Goserelin quantification.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Laboratory 1[1][2] | Laboratory 2[3][4] | Laboratory 3[5] |
| Matrix | Rabbit Plasma | Simulated Intestinal Fluid | Human Blood Plasma |
| Linearity Range | 0.1 - 20 ng/mL | Not explicitly stated, but validated | 0.5 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated | 0.998 - 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly stated | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | "Precise" | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% | "Precise" | ≤ 15% |
| Accuracy | Within ±15% of nominal | "Accurate" | 85 - 115% |
| Recovery | Not explicitly stated | "Good recovery" | Not explicitly stated |
Table 2: Comparison of HPLC Method Performance
| Parameter | Laboratory 4[6] | Laboratory 5[7][8] |
| Matrix | Biodegradable Microspheres | Sustained-Release Implant |
| Linearity Range | 2.5 - 90 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated |
| Precision (%RSD) | ≤ 2.0 | Not explicitly stated |
| Specificity | Method shown to be specific | Method shown to be specific |
| Robustness | Validated | Not explicitly stated |
Detailed Experimental Protocols
This section provides a detailed overview of the methodologies employed in the compared studies.
Method 1: LC-MS/MS for Goserelin in Rabbit Plasma[1][2]
-
Sample Preparation: Acidified plasma samples were subjected to solid-phase extraction (SPE) using Oasis® HLB cartridges. The extracts were then evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Capcell-Pak C18 (2.0mm x 150mm, 5µm)
-
Mobile Phase: Gradient elution with Solvent A (0.05% acetic acid in 85:15 water/acetonitrile) and Solvent B (acetonitrile).
-
Flow Rate: 250 µL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple-reaction monitoring (MRM)
-
Transitions: Goserelin (m/z 635.7 → 607.5), Cephapirin (Internal Standard, m/z 424.0 → 292.1)
-
Method 2: LC-MS/MS for Goserelin in Simulated Intestinal Fluid[3][4]
-
Sample Preparation: Simultaneous acetonitrile (B52724) protein precipitation and water-saturated n-butanol liquid-liquid extraction with water dilution.
-
Chromatographic Conditions: A rapid gradient reversed-phase method was utilized. Specific column and mobile phase details were not fully provided in the abstract.
-
Mass Spectrometry Conditions: Tandem mass spectrometry detection was used.
Method 3: LC-MS/MS for Goserelin in Human Blood Plasma[5]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution with 0.1% v/v formic acid in water and 0.1% v/v formic acid in acetonitrile.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI)
-
Internal Standard: Dalargin
-
Method 4: RP-HPLC for Goserelin in Biodegradable Microspheres[6]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Isocratic elution with a 70:30 (v/v) mixture of phosphate (B84403) buffer (pH 7.4) and acetonitrile.
-
Flow Rate: 1 mL/min
-
Column Temperature: 35°C
-
Detection: UV-Vis at 220nm
-
Method 5: HPLC and LC-MS for Impurity Profiling in Sustained-Release Implants[7][8]
-
Purpose: This method was developed for the estimation of assay and forced degradation impurities.
-
Methodology: A high-performance liquid chromatography method was established following ICH guidelines. LC-MS was used for the characterization of degradation products. Specific chromatographic conditions were not detailed in the abstract.
Conclusion
The presented data from various laboratories demonstrate the availability of robust and reliable analytical methods, primarily LC-MS/MS and HPLC, for the quantification of Goserelin in different matrices. While the specific validation parameters vary depending on the intended application and the laboratory's standard operating procedures, all reviewed methods show good performance in terms of linearity, precision, and accuracy.
For a successful inter-laboratory transfer and cross-validation, it is imperative to have a well-defined transfer protocol, comprehensive training of analysts, and a pre-defined set of acceptance criteria based on established guidelines from regulatory bodies such as the ICH, FDA, and EMA. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Direct comparison studies between laboratories would be beneficial to further establish the interchangeability of these methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of goserelin in a Pheroid® formulation, in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Accuracy and precision assessment for Goserelin quantification with Goserelin-D10
For researchers, scientists, and drug development professionals engaged in the quantification of Goserelin (B1671991), establishing a robust, accurate, and precise analytical method is paramount. This guide provides a comparative assessment of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Goserelin quantification, with a special focus on the conceptual advantages of using a stable isotope-labeled internal standard like Goserelin-D10. While direct comparative data for this compound is not extensively published, this guide synthesizes available data from methods employing other internal standards to provide a comprehensive performance overview.
Data Presentation: Accuracy and Precision Comparison
The following tables summarize the accuracy and precision data from various validated LC-MS/MS methods for Goserelin quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variability more effectively than other types of internal standards.
| Method | Internal Standard | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| LC-MS/MS | Cephapirin | Rabbit Plasma | 0.1 - 20 ng/mL | 7.7 - 18.8 | 9.7 - 16.8 | Not Reported | Not Reported | [1][2] |
| LC-MS/MS | Dalargin | Human Plasma | 0.5 - 20 ng/mL | < 15 | < 15 | < ±15 | < ±15 | [3] |
| LC-MS/MS | Alarelin | Rat Plasma | 0.01 - 30 ng/mL | 1.7 - 9.2 | 2.1 - 6.9 | -1.8 to 5.3 | -4.9 to 4.0 | [4] |
| Conceptual | This compound | Various | Dependent on method | Expected to be low (<15%) | Expected to be low (<15%) | Expected to be high (within ±15%) | Expected to be high (within ±15%) | General Analytical Principles |
Note: %RSD (Relative Standard Deviation) is a measure of precision, and %RE (Relative Error) is a measure of accuracy. Lower %RSD and %RE values indicate better precision and accuracy, respectively. The values for this compound are based on the expected performance of stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summarized protocols from the cited literature.
Method 1: Goserelin Quantification using Cephapirin as Internal Standard[1][2]
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis® HLB cartridges. Plasma samples were acidified, loaded onto the SPE cartridges, washed, and then eluted. The eluate was evaporated and reconstituted.
-
Chromatography: Reversed-phase chromatography on a C18 column with a gradient elution using a mobile phase consisting of acetic acid in water and acetonitrile.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).
-
Goserelin transition: m/z 635.7 → 607.5
-
Cephapirin transition: m/z 424.0 → 292.1
-
Method 2: Goserelin Quantification using Dalargin as Internal Standard[3]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: C18 column with a gradient elution using mobile phases of 0.1% v/v formic acid in water and 0.1% v/v formic acid in acetonitrile.
-
Mass Spectrometry: ESI in positive ion mode.
Method 3: Goserelin Quantification using Alarelin as Internal Standard[4]
-
Sample Preparation: Protein precipitation with methanol (B129727) followed by solid-phase extraction (SPE) using Oasis® HLB columns.
-
Chromatography: ZORBAX Eclipse Plus C18 column with a flow rate of 400 μL/min.
-
Mass Spectrometry: ESI-MS/MS.
Mandatory Visualization
Experimental Workflow for Goserelin Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Goserelin in a biological matrix using LC-MS/MS with an internal standard.
Caption: Workflow for Goserelin quantification by LC-MS/MS.
Goserelin Signaling Pathway
Goserelin is a GnRH agonist. Its continuous administration leads to the downregulation of the GnRH receptor, ultimately suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone (B1683101) and estrogen levels.[5][6][7][8]
Caption: Simplified GnRH signaling pathway affected by Goserelin.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of goserelin and testosterone in rat plasma for pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Goserelin - Wikipedia [en.wikipedia.org]
- 8. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Goserelin Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the initial analytical results. This guide provides a comparative overview of bioanalytical methodologies for Goserelin and details the experimental protocols for implementing a robust ISR strategy.
Goserelin, a synthetic decapeptide analogue of luteinising hormone-releasing hormone (LHRH), requires sensitive and specific bioanalytical methods for its quantification in biological matrices. The choice of analytical technique directly impacts the design and execution of ISR. This guide will delve into the two primary methods used for Goserelin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA), and outline a comprehensive ISR protocol applicable to Goserelin PK studies.
Comparative Analysis of Bioanalytical Methods for Goserelin
The selection of a bioanalytical method for Goserelin pharmacokinetic studies hinges on a balance of sensitivity, specificity, throughput, and cost. LC-MS/MS and RIA are the most commonly employed techniques, each with distinct advantages and disadvantages.
Table 1: Comparison of Bioanalytical Methods for Goserelin Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Radioimmunoassay (RIA) |
| Principle | Separation by chromatography, followed by mass-based detection of parent drug and fragments. | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites.[1][2] |
| Specificity | High; able to distinguish between parent drug and metabolites. | Can be susceptible to cross-reactivity with structurally similar molecules. |
| Sensitivity (LLOQ) | Typically in the low ng/mL to pg/mL range (e.g., 0.5 ng/mL in human plasma).[3][4][5][6] | High sensitivity, capable of detecting picogram levels. |
| Linearity Range | Wide dynamic range (e.g., 0.5–20 ng/mL).[3][4][5][6] | Generally a narrower dynamic range compared to LC-MS/MS. |
| Precision & Accuracy | Intra- and inter-day precision (%RSD) typically <15%; Accuracy within ±15% of nominal values.[3][4][5][6] | Can be highly precise and accurate, but may be affected by matrix effects. |
| Throughput | High; suitable for analyzing large numbers of samples. | Generally lower throughput due to incubation steps and manual handling. |
| Cost | High initial instrument cost; lower per-sample cost with high throughput. | Lower initial setup cost, but ongoing costs for radiolabeled reagents and disposal. |
| Regulatory Acceptance | Widely accepted by regulatory agencies for bioanalysis. | Historically accepted, but with increasing preference for non-radioactive methods. |
Incurred Sample Reanalysis (ISR): Experimental Protocol
ISR is essential for confirming the reproducibility of a bioanalytical method with incurred samples from a study.[7] The following protocol is a general guideline that can be adapted for Goserelin pharmacokinetic studies.
Sample Selection
-
Number of Samples: A minimum of 5-10% of the total number of study samples should be selected for ISR.[7][8]
-
Timing of Selection: Samples should be selected from various subjects and should cover the Cmax and the terminal elimination phase of the pharmacokinetic profile.[7][8]
-
Exclusion Criteria: Samples with concentrations below the lower limit of quantification (LLOQ) or above the upper limit of quantification (ULOQ) from the initial analysis are generally excluded.
Reanalysis Procedure
-
The selected incurred samples should be reanalyzed in a separate analytical run on a different day from the original analysis.[9]
-
The same validated bioanalytical method used for the initial analysis must be used for the ISR.
-
The reanalysis should be performed by an analyst who was not involved in the original analysis, if possible.
-
The results of the ISR should be compared to the initial results.
Acceptance Criteria
-
For small molecules like Goserelin (when analyzed by LC-MS/MS), the percentage difference between the initial and reanalyzed concentrations for each sample should be within ±20% of the mean of the two values.[8][9]
-
For immunoassays (RIA), a wider acceptance criterion of ±30% is often used.[8][9]
-
At least 67% (two-thirds) of the reanalyzed samples must meet the acceptance criteria for the ISR to be considered successful.[8][9]
The formula for calculating the percentage difference is:
Visualizing ISR Workflows
To further clarify the ISR process, the following diagrams illustrate the general workflow and the decision-making process in case of ISR failure.
Caption: General workflow for Incurred Sample Reanalysis (ISR).
Caption: Decision-making process following a failed ISR investigation.
Challenges in Goserelin Bioanalysis and ISR
Several factors can pose challenges to the bioanalytical quantification of Goserelin and the subsequent ISR. These include:
-
Metabolite Interference: The presence of metabolites can potentially interfere with the accurate quantification of the parent drug, particularly in immunoassays.
-
Sample Integrity: Goserelin, being a peptide, may be susceptible to degradation. Proper sample collection, handling, and storage are crucial to ensure sample integrity.[10]
-
Matrix Effects: Components of the biological matrix can enhance or suppress the analytical signal, leading to inaccurate results.[10]
Conclusion
A well-defined and robustly executed Incurred Sample Reanalysis strategy is indispensable for ensuring the quality and reliability of pharmacokinetic data in Goserelin studies. The choice between LC-MS/MS and RIA as the primary bioanalytical method will depend on the specific requirements of the study, with LC-MS/MS generally offering higher specificity and throughput. By adhering to established protocols and acceptance criteria, researchers can confidently validate their bioanalytical methods and generate high-quality data to support drug development and regulatory submissions.
References
- 1. revvity.com [revvity.com]
- 2. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 7. nebiolab.com [nebiolab.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simbecorion.com [simbecorion.com]
A Comparative Guide to Goserelin Depot Formulations for Drug Development Professionals
An in-depth analysis of the performance, experimental validation, and underlying mechanisms of different Goserelin (B1671991) depot injections.
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive cancers, such as prostate and breast cancer. Its therapeutic efficacy relies on the sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone (B1683101) and estrogen levels.[1] This is achieved through the use of long-acting depot formulations that provide continuous drug release over an extended period. This guide offers a comparative overview of different Goserelin depot formulations, providing researchers, scientists, and drug development professionals with the necessary data to inform formulation selection and development.
Formulation Overview
The most common Goserelin depot formulations are biodegradable solid implants and sustained-release microspheres. The innovator product, Zoladex®, is a solid implant composed of a poly(D,L-lactide-co-glycolide) (PLGA) copolymer matrix.[1][2] Generic and alternative formulations are often based on similar PLGA technology, either as implants or as microspheres for intramuscular injection.[1][3]
Table 1: Overview of Goserelin Depot Formulations
| Formulation Type | Brand Name (Example) | Composition | Administration Route | Dosing Schedule |
| Solid Implant | Zoladex® | Goserelin acetate (B1210297) in a D,L-lactic and glycolic acids copolymer matrix[4] | Subcutaneous | 3.6 mg every 28 days or 10.8 mg every 12 weeks[5] |
| Sustained-Release Microspheres | LY01005 | Goserelin acetate encapsulated in PLGA microspheres[6] | Intramuscular | 3.6 mg every 28 days[6] |
| In-situ Implant | (Investigational) | Goserelin acetate, biodegradable polymer, and a biocompatible organic solvent[7] | Subcutaneous | Not yet established |
Performance Comparison: Pharmacokinetics and Pharmacodynamics
The primary goal of Goserelin depot formulations is to achieve and maintain castrate levels of serum testosterone (in males) or postmenopausal levels of estradiol (B170435) (in females).
Pharmacokinetics
The pharmacokinetic profiles of different Goserelin formulations are characterized by an initial release phase, followed by a sustained release period.
For the Zoladex® 3.6 mg depot , mean peak serum concentrations of approximately 2.5 ng/mL are typically reached around 12-15 days after administration.[8] In contrast, the Zoladex® 10.8 mg depot exhibits a higher initial peak of about 8 ng/mL within the first 24 hours, which then declines rapidly before entering a sustained release phase.[8]
A study comparing a sustained-release microsphere formulation (LY01005) with the Zoladex® implant in rats showed that while both formulations achieved sustained release, the plasma concentration of goserelin was detectable for a longer period with the microspheres (up to 28 days) compared to the implant (up to 24 days).[9]
Table 2: Comparative Pharmacokinetic Parameters of Goserelin Formulations in Humans (Prostate Cancer Patients)
| Parameter | Zoladex® 3.6 mg Implant | Zoladex® 10.8 mg Implant | LY01005 3.6 mg Microspheres |
| Time to Peak (Tmax) | ~12-15 days | ~24 hours (initial peak) | Not explicitly stated in human studies found |
| Peak Concentration (Cmax) | ~2.5 ng/mL | ~8 ng/mL (initial peak) | Not explicitly stated in human studies found |
| Release Duration | 28 days | 12 weeks | 28 days |
Note: Data is compiled from multiple sources and may vary between studies.[8]
Pharmacodynamics: Testosterone Suppression
The ultimate measure of a Goserelin depot's efficacy is its ability to suppress sex hormones. In male patients with prostate cancer, the target is to reduce serum testosterone to castrate levels (≤ 50 ng/dL or 1.7 nmol/L).[1]
A phase III clinical trial comparing the LY01005 microspheres to the goserelin implant demonstrated non-inferiority in testosterone suppression.[6] By day 29, 99.3% of patients in the LY01005 group and 100% of patients in the goserelin implant group achieved testosterone concentrations below medical-castration levels.[6][10]
Similarly, clinical studies comparing the 3.6 mg and 10.8 mg Zoladex® implants have shown that both formulations effectively suppress serum testosterone to and maintain it within the castrate range.[11]
Table 3: Testosterone Suppression Efficacy in Prostate Cancer Patients
| Formulation | Percentage of Patients with Testosterone ≤50 ng/dL at Day 29 | Cumulative Probability of Testosterone ≤50 ng/dL from Day 29 to 85 | Reference |
| LY01005 3.6 mg Microspheres | 99.3% (142/143) | 99.3% | [6][10] |
| Zoladex® 3.6 mg Implant | 100% (140/140) | 97.8% | [6][10] |
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the comparative evaluation of drug formulations.
In Vitro Drug Release Study
Objective: To determine the rate and extent of Goserelin release from the depot formulation in a controlled laboratory setting.
Methodology:
-
Apparatus: USP Apparatus 4 (flow-through cell) is often recommended for long-acting injectables.[12] Alternatively, a shaker incubator can be used.[11]
-
Release Medium: Phosphate buffer with a pH of 7.4 is a commonly used medium.[11] The addition of a surfactant, such as 0.02% w/v Tween 80, can be used to improve the solubility of the drug.
-
Temperature: The study is typically conducted at 37°C to mimic physiological conditions.[1]
-
Procedure:
-
A known amount of the Goserelin depot (implant or microspheres) is placed in the apparatus.
-
The release medium is passed through the cell at a constant flow rate (for USP 4) or the sample is agitated in a shaker incubator.[1][11]
-
Samples of the release medium are collected at predetermined time intervals.[1]
-
The concentration of Goserelin in the collected samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate an in vitro release profile.
In Vivo Pharmacokinetic and Pharmacodynamic Study (Rat Model)
Objective: To evaluate the pharmacokinetic profile and the testosterone-suppressing effect of different Goserelin formulations in a preclinical animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[13][14]
-
Drug Administration: A single dose of the Goserelin formulation is administered subcutaneously or intramuscularly.[13][14]
-
Blood Sampling: Blood samples are collected via the tail vein or another appropriate site at predetermined time points before and after drug administration.[9]
-
Goserelin Plasma Concentration Analysis (LC-MS/MS):
-
Sample Preparation: Goserelin is extracted from the plasma using solid-phase extraction (SPE).[15]
-
Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[15]
-
Detection: Goserelin is quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[15]
-
-
Testosterone Serum Concentration Analysis (ELISA):
-
Sample Preparation: Serum is separated from the collected blood samples.
-
Assay: A commercially available rat testosterone ELISA kit is used according to the manufacturer's instructions.[6][13] This typically involves a competitive immunoassay where testosterone in the sample competes with a labeled testosterone for binding to a limited number of antibody sites.[13]
-
Detection: The amount of bound labeled testosterone is inversely proportional to the concentration of testosterone in the sample and is measured using a microplate reader.[13]
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data. The serum testosterone levels are plotted over time to assess the pharmacodynamic effect.
Mandatory Visualizations
Goserelin Mechanism of Action: GnRH Signaling Pathway
Goserelin acts as a GnRH receptor agonist. Initially, this leads to a transient increase in LH and FSH secretion. However, continuous stimulation of the GnRH receptor leads to its downregulation and desensitization of the pituitary gonadotrophs, ultimately suppressing gonadotropin release.[14]
Caption: GnRH signaling pathway initiated by Goserelin.
Experimental Workflow for Formulation Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of different Goserelin depot formulations.
Caption: Workflow for comparing Goserelin formulations.
Conclusion
The choice of a Goserelin depot formulation for clinical development depends on a variety of factors, including the desired release profile, manufacturing complexity, and patient convenience. Both solid implants and sustained-release microspheres have demonstrated comparable efficacy in achieving and maintaining therapeutic hormone suppression. The data and experimental protocols presented in this guide provide a framework for the objective comparison of different Goserelin formulations, aiding in the selection of the most promising candidates for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. urosource.uroweb.org [urosource.uroweb.org]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. krishgen.com [krishgen.com]
- 11. jpionline.org [jpionline.org]
- 12. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. demeditec.com [demeditec.com]
- 14. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Transfer of a Validated Goserelin LC-MS/MS Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of a validated analytical method between laboratories is a critical step in ensuring data consistency and integrity throughout the drug development lifecycle. This guide provides a comprehensive comparison of key performance parameters and experimental protocols for a validated Goserelin (B1671991) LC-MS/MS assay, offering a practical framework for seamless method transfer.
Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-responsive cancers such as prostate and breast cancer.[1] Accurate and reliable quantification of Goserelin in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity, selectivity, and specificity.[1][2]
This guide outlines the critical aspects of transferring a validated Goserelin LC-MS/MS assay, presenting a side-by-side comparison of methodologies and performance data derived from established literature.
Comparative Performance of Validated Goserelin LC-MS/MS Assays
The successful transfer of a bioanalytical method hinges on the receiving laboratory's ability to reproduce the performance characteristics of the originating laboratory. Below is a summary of key validation parameters from published Goserelin LC-MS/MS assays, providing a benchmark for performance comparison.
| Parameter | Method A | Method B | Method C | Acceptance Criteria |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.5 - 20 | 0.01 - 30 | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 0.01 | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 7% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% | ± 6% | Within ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% | ± 5% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | > 85% | Not Reported | Not Reported | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Not Reported | Minimal | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Stable | Stable | Within ± 15% of nominal concentration |
Detailed Experimental Protocols
A clear and detailed experimental protocol is the foundation of a successful method transfer. The following sections outline a representative Goserelin LC-MS/MS assay protocol, amalgamating best practices from validated methods.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of Goserelin from biological matrices, offering high recovery and removal of interfering substances.[2][3]
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Goserelin with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Effective chromatographic separation is crucial for resolving Goserelin from endogenous matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification of Goserelin.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+2H]²⁺ (e.g., 605.8) |
| Product Ion (m/z) | Specific fragment ions (e.g., 249.1, 479.3) |
| Collision Energy | Optimized for the specific instrument and transition |
| Dwell Time | 100 ms |
Visualizing the Method Transfer Workflow and Goserelin's Mechanism of Action
To further aid in the understanding of the method transfer process and the biological context of Goserelin, the following diagrams are provided.
References
- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of goserelin in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Goserelin-D10: A Procedural Guide for Laboratory Professionals
The proper disposal of Goserelin-D10, a deuterated analog of the hazardous drug Goserelin, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols for hazardous pharmaceutical waste is mandatory. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and associated materials in a research setting.
Goserelin is classified as a hazardous drug with reproductive toxicity.[1][2][3] Therefore, this compound should be handled with the same precautions. All disposal procedures must comply with applicable federal, state, and local regulations for hazardous waste.[1][4][5][6] The primary recommended method for the disposal of this compound and its contaminated materials is incineration by an accredited waste disposal contractor.[1][2][6]
Disposal Procedures for this compound and Contaminated Materials
The following table outlines the step-by-step procedures for the proper disposal of this compound in various forms.
| Item for Disposal | Step-by-Step Disposal Protocol |
| Unused or Expired this compound | 1. Do not dispose in standard laboratory trash or down the drain.[6] 2. Segregate the material into a designated, clearly labeled hazardous waste container. The container must be leak-proof and securely sealed.[4] 3. The label should clearly state "HAZARDOUS DRUG WASTE" and identify the contents.[4] 4. Store the container in a secure, designated area until it is collected by a licensed hazardous waste disposal service.[4] 5. Arrange for disposal via incineration through an approved waste disposal plant.[1][2][6] |
| Empty Vials, Syringes, and Packaging | 1. All packaging and containers that have come into direct contact with this compound are considered contaminated and must be treated as hazardous waste.[1] 2. Do not attempt to clean or reuse empty containers. 3. Place all empty vials, packaging, and other contaminated materials into a designated hazardous drug waste container.[4] 4. Syringes and needles used for administration must be disposed of immediately in an approved, puncture-resistant sharps collector specifically designated for hazardous drug waste.[7][8] |
| Contaminated Personal Protective Equipment (PPE) | 1. Gloves, gowns, and any other PPE contaminated with this compound must be disposed of as hazardous waste.[9] 2. Carefully remove PPE to avoid cross-contamination. 3. Place all contaminated PPE into thick, leak-proof plastic bags that are clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[4] These bags should then be placed inside a covered waste container also labeled "HAZARDOUS DRUG WASTE ONLY".[4] |
| Spill Cleanup Materials | 1. All materials used to clean up a this compound spill (e.g., absorbent pads, wipes) are considered hazardous waste.[9] 2. Following a spill, ensure suitable personal protection is worn during cleanup.[1] 3. Collect all cleanup materials and place them in a designated hazardous drug waste container for disposal via incineration.[1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of rendering the hazardous drug non-retrievable through incineration is the accepted terminal step. The United States Environmental Protection Agency (EPA) provides comprehensive guidance on the management of hazardous waste pharmaceuticals, which serves as a primary reference for developing internal laboratory protocols.[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. astrazeneca.com.au [astrazeneca.com.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. zoladexhcp.com [zoladexhcp.com]
- 9. ph.health.mil [ph.health.mil]
- 10. epa.gov [epa.gov]
Essential Safety and Handling of Goserelin-D10 in a Laboratory Setting
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Goserelin-D10 in a laboratory environment. Adherence to these procedures is essential to ensure personal safety and regulatory compliance. Goserelin is classified as a substance with reproductive toxicity and may be harmful if swallowed.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impermeable and resistant to the product.[1] |
| Eye Protection | Safety Glasses | Standard laboratory safety glasses. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Instructions |
| Ingestion | Immediately call a doctor.[1] If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, consult a doctor.[1][2] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water.[2] While generally not considered a skin irritant, it is best to avoid contact.[1] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
Procedural Handling and Disposal Plan
Handling Protocol:
-
Preparation: Before handling this compound, ensure you have read and understood the Safety Data Sheet (SDS). Obtain special instructions before use.[1][3]
-
Work Area: Conduct all work in a well-ventilated area, preferably under a chemical fume hood, to avoid the generation and inhalation of dust.[4]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above, including a lab coat, safety glasses, and impermeable gloves.
-
Handling: Avoid direct contact with the skin and eyes.[3] Take precautionary measures against static discharge.
-
Cleaning: After handling, wash hands thoroughly.[1] Clean all contaminated surfaces.
Disposal Plan:
-
Waste Classification: this compound waste is considered hazardous.
-
Containerization: Place all waste material, including empty containers which may retain product residue, in a designated and clearly labeled hazardous waste container.[3] Do not mix with other waste.[4]
-
Disposal Route: Disposal must be carried out in accordance with local, state, or national legislation.[3][4] Waste, even in small quantities, should never be poured down drains, sewers, or water courses.[3] The recommended method of disposal is through an approved incineration plant.[3]
This compound Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
